Methyl 2-(1H-indazol-3-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2H-indazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIMTGCSEXYRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560586 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-74-5 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-(1H-indazol-3-yl)acetate: A Technical Guide
Introduction
Methyl 2-(1H-indazol-3-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a prominent feature in numerous drugs, including those with anti-inflammatory, anti-cancer, and anti-emetic properties. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.
Core Synthesis Pathways
The synthesis of this compound can be broadly approached through two primary routes:
-
Route A: From Indazole-3-carboxylic Acid: This pathway involves the initial synthesis of the indazole ring system to form 1H-indazole-3-carboxylic acid, followed by subsequent homologation and esterification.
-
Route B: Cascade N-N Bond Formation: This modern approach utilizes a cascade reaction of 3-amino-3-(2-nitroaryl)propanoic acids to directly form the indazole acetic acid scaffold, which is then esterified.
Below is a detailed exploration of these pathways.
Route A: Synthesis via 1H-Indazole-3-carboxylic Acid
This traditional and versatile route involves the formation of the indazole core followed by functional group manipulations to achieve the target molecule.
Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid
A common method for the synthesis of the 1H-indazole-3-carboxylic acid core involves the protection of 1H-indazole, followed by carboxylation and deprotection.[1]
-
Experimental Protocol:
-
Protection: To a solution of 1H-indazole in a suitable solvent, add a protecting group such as (2-(trimethylsilyl)ethoxy)methyl (SEM) chloride in the presence of a base (e.g., NaH).
-
Carboxylation: The SEM-protected indazole is dissolved in dry THF and cooled to -70°C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes. Carbon dioxide gas is then bubbled through the solution for 90 minutes. The reaction is quenched with a saturated ammonium chloride solution.[1]
-
Deprotection: The SEM-protected acid is dissolved in a mixture of DMF and THF and treated with tetrabutylammonium fluoride (TBAF). The mixture is refluxed at 80°C for 4 hours. After workup and acidification with citric acid, 1H-indazole-3-carboxylic acid is obtained as a solid.[1]
-
Quantitative Data for 1H-Indazole-3-carboxylic Acid Synthesis [1]
| Step | Reactants | Reagents | Solvent | Conditions | Yield |
| Protection | 1H-Indazole | SEM-Cl, NaH | DMF | Room Temp | - |
| Carboxylation | SEM-protected Indazole | n-BuLi, CO₂ | THF | -70°C | - |
| Deprotection | SEM-protected Acid | TBAF | DMF/THF | 80°C, 4h | 98% |
Step 2: Homologation and Esterification
While direct homologation methods exist, a common strategy involves the conversion of the carboxylic acid to an acid chloride or activation with a coupling agent, followed by reaction with a suitable carbon source and subsequent esterification. A more direct approach starts from precursors that already contain the acetate side chain. For instance, the synthesis of the ethyl ester analog, ethyl 1H-indazole-3-carboxylate, can be achieved via a [3+2] cycloaddition.
-
Experimental Protocol for Ethyl 1H-indazole-3-carboxylate: [2]
-
A flame-dried, three-necked flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.
-
Anhydrous THF is added, and the mixture is cooled to -78°C.
-
A solution of TBAF in THF is added dropwise over 40 minutes.
-
The reaction is stirred at -78°C for 1.5 hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is concentrated and purified by column chromatography on silica gel.
-
Quantitative Data for Ethyl 1H-indazole-3-carboxylate Synthesis [2]
| Reactants | Reagents | Solvent | Conditions | Yield |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate | TBAF | THF | -78°C to RT | 82% |
To obtain the methyl ester, a similar procedure using methyl diazoacetate can be employed, or transesterification of the ethyl ester can be performed. The final step to achieve this compound would involve a homologation reaction (e.g., Arndt-Eistert synthesis) on 1H-indazole-3-carboxylic acid followed by esterification with methanol.
Synthesis Pathway A: From 1H-Indazole
Caption: Synthesis of this compound starting from 1H-Indazole.
Route B: Cascade N-N Bond Formation
A more recent and efficient method involves a cascade reaction to directly synthesize the indazole acetic acid scaffold.[3]
-
Experimental Protocol:
-
A mixture of a 3-amino-3-(2-nitroaryl)propanoic acid, a suitable nucleophile/solvent (e.g., methanol for the methoxy derivative, or ethanolamine for the unsubstituted acetic acid), and a base (e.g., NaOH) is heated in a microwave reactor.
-
For the synthesis of the unsubstituted indazole acetic acid, ethanolamine is used as the solvent, and the reaction is heated to 150°C for 30 minutes.[3]
-
The resulting indazole acetic acid is then esterified using standard conditions (e.g., methanol with a catalytic amount of strong acid like H₂SO₄ or HCl, or by conversion to the acid chloride followed by reaction with methanol).
-
Quantitative Data for Indazole Acetic Acid Synthesis via Cascade Reaction [3]
| Starting Material | Nucleophile/Solvent | Base | Temperature | Time | Product | Yield |
| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | - | 150°C | 30 min | Indazole acetic acid | Excellent |
| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | NaOH | 150°C | 30 min | 5-Methoxyindazole acetic acid | - |
Final Step: Esterification
The resulting 2-(1H-indazol-3-yl)acetic acid from either route can be converted to the methyl ester.
-
Fischer Esterification Protocol:
-
Suspend 2-(1H-indazol-3-yl)acetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Synthesis Pathway B: Cascade Reaction
Caption: Cascade synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through multiple effective pathways. The choice of route may depend on the availability of starting materials, desired scale, and the need for specific substitutions on the indazole ring. The traditional method starting from 1H-indazole offers versatility, while the cascade N-N bond formation presents a more convergent and potentially higher-yielding approach for specific analogs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(1H-indazol-3-yl)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of Methyl 2-(1H-indazol-3-yl)acetate. Due to the limited availability of published data for this specific molecule, this document presents a detailed analysis of structurally analogous compounds to offer a reliable reference for its characterization. The guide includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for closely related indazole derivatives, detailed experimental protocols for synthesis and spectroscopic analysis, and a visual representation of the synthetic and characterization workflow.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their versatile biological activities have made them a focal point in drug discovery and development. The structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships. This guide focuses on the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry. While direct spectroscopic data for this compound is scarce in the literature, an analysis of closely related structures can provide valuable insights into its expected spectral characteristics.
Spectroscopic Data of Structurally Related Compounds
To approximate the spectroscopic data for this compound, data from structurally similar indazole derivatives are presented below. These compounds share the core indazole scaffold and similar functional groups, making them suitable for comparative analysis.
¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 13.91 (1H, bs), 8.06 (1H, d, J = 7.8 Hz), 7.65 (1H, d, J = 8.4 Hz), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q, J = 7.2 Hz), 1.36 (3H, t, J = 7.2 Hz) |
| Indazol-2-yl-acetic acid | CDCl₃ | 7.12-7.73 (4H, m), 8.04 (1H, s), 5.19 (2H, s), 3.65 (protons of the CH₂ chain) |
¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Compound Name | Solvent | Chemical Shifts (δ, ppm) |
| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 |
| 1H-Indazole | CDCl₃ | 140.01, 134.77, 126.80, 123.13, 120.96, 120.86, 109.71 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Compound Name | Medium | Characteristic Absorption Bands (cm⁻¹) |
| 3-Ethoxycarbonyl-1H-indazole | neat | 3290, 3082 (N-H, C-H stretch), 1713 (C=O stretch), 1618, 1479 (C=C, C=N stretch), 1230 (C-O stretch) |
| 1H-Indazole | neat | 3148 (N-H stretch), 1619 (C=N stretch) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound Name | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |
| 3-Ethoxycarbonyl-1H-indazole | ESI | 213.0636 ([M+Na]⁺) |
| 1H-Indazole | EI | 118.0529 ([M]⁺) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to obtain this compound is through the esterification of 1H-indazole-3-acetic acid.
Step 1: Synthesis of 1H-Indazole-3-acetic acid
A potential method involves the reaction of 3-amino-3-(2-nitrophenyl)propanoic acids with a suitable nucleophile/solvent under basic conditions, followed by cyclization.[1]
Step 2: Esterification of 1H-Indazole-3-acetic acid
The resulting 1H-indazole-3-acetic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) under reflux.
-
Procedure:
-
Suspend 1H-indazole-3-acetic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
The following are general protocols for the spectroscopic analysis of the synthesized compound.
-
NMR Spectroscopy:
-
IR Spectroscopy:
-
IR spectra can be recorded on an FTIR spectrometer.[2]
-
Samples can be analyzed as a neat film, KBr pellet, or in a suitable solvent.
-
Data is reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) can be obtained using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.[2]
-
This analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.
-
Visualization of Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on the analysis of structurally related compounds. The provided data tables, along with the proposed synthetic and analytical protocols, offer a valuable resource for researchers and professionals involved in the synthesis and characterization of novel indazole derivatives. The systematic workflow presented ensures a robust approach to the structural elucidation of this and similar compounds, facilitating advancements in medicinal chemistry and drug development.
References
In-Depth Technical Guide on the Mass Spectrometry of Methyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data review, specific experimental mass spectrometry data for Methyl 2-(1H-indazol-3-yl)acetate is not publicly available. The following guide is constructed based on established principles of mass spectrometry, analysis of structurally similar compounds, and predicted fragmentation patterns. This document serves as a robust theoretical framework for researchers undertaking the analysis of this molecule.
Introduction
This compound is a small organic molecule featuring an indazole heterocyclic core linked to a methyl acetate group. The structural characterization of such molecules is a critical step in chemical synthesis, metabolite identification, and drug development. Mass spectrometry (MS) is an essential analytical technique that provides high sensitivity and specificity for determining molecular weight and elucidating chemical structures through fragmentation analysis.[1] This guide outlines a predicted mass spectrometry profile for this compound and provides detailed experimental protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, thermally labile molecules.[2][3]
Predicted Mass Spectrometry Data
The analysis of this compound (Molecular Formula: C₁₀H₁₀N₂O₂, Exact Mass: 190.0742 Da) via ESI-MS in positive ion mode is expected to yield a protonated molecule [M+H]⁺. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) would produce several characteristic product ions. The predicted quantitative data is summarized in the table below.
| Ion Description | Predicted m/z | Predicted Relative Abundance | Notes |
| [M+H]⁺ | 191.0815 | High | Protonated parent molecule. Serves as the precursor ion for MS/MS analysis. |
| [M+Na]⁺ | 213.0634 | Variable | Sodium adduct, commonly observed in ESI-MS.[4] |
| [M+H - CH₃OH]⁺ | 159.0553 | High | Result of a neutral loss of methanol (32.0262 Da) from the precursor ion. This is a common fragmentation for methyl esters. |
| [Indazol-3-yl-CH₂]⁺ | 131.0604 | Medium | Formed by the loss of the carbomethoxy group (•COOCH₃, 59.0133 Da). |
| [Indazole+H]⁺ | 119.0502 | Medium-Low | Represents the protonated indazole core following cleavage of the entire acetate side chain. |
Proposed Fragmentation Pathway
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[3] When subjected to collision-induced dissociation (CID) in an MS/MS experiment, this precursor ion is expected to fragment via predictable pathways based on its functional groups: the methyl ester and the indazole ring.
The primary and most favored fragmentation is anticipated to be the neutral loss of methanol (CH₃OH) from the protonated ester, resulting in a stable acylium ion at m/z 159.0553. A secondary pathway involves the cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the formation of the indazol-3-ylmethyl cation ([C₈H₇N₂]⁺) at m/z 131.0604. Further fragmentation could lead to the cleavage of the side chain, yielding the protonated indazole core at m/z 119.0502. The stability of the indazole ring suggests that fragments originating from its opening would be of lower abundance.[5]
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters is recommended for specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile (LC-MS grade).
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and mobile phase flow rate (e.g., 8-12 L/min at 300-400 °C).
-
Nebulizer Gas (N₂) Pressure: 10 - 50 psi.
-
Scan Mode (MS1): Full scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ at m/z 191.1).
-
Scan Mode (MS2): Product ion scan of the precursor at m/z 191.1.
-
Collision Energy: Ramped or set at multiple values (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
Experimental Workflow
The logical flow for analyzing a small molecule like this compound involves several key stages, from initial sample handling to final data interpretation and reporting.
References
- 1. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemical properties and reactivity of "Methyl 2-(1H-indazol-3-yl)acetate"
An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The indazole ring system, a fusion of benzene and pyrazole, is a key pharmacophore that can act as a surrogate for the adenine of ATP, making it a valuable target for the development of kinase inhibitors.[1] this compound is a versatile intermediate, leveraging the reactivity of the ester group for further molecular elaboration. This document provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, with a focus on its application in drug discovery and development.
Chemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. While specific experimental data for this exact compound is not widely published, the properties can be inferred from closely related analogs and general chemical principles.
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.19 g/mol | - |
| Appearance | Off-white solid (predicted) | [3] |
| Melting Point | 133-134 °C (for the corresponding ethyl ester) | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol.[4] | [4] |
| ¹H NMR | Characteristic signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~3.9 ppm), and aromatic protons in the range of 7.1-8.2 ppm. The N-H proton signal would appear as a broad singlet at a higher chemical shift. | [5] |
| ¹³C NMR | Expected signals include the ester carbonyl (~170 ppm), the methylene carbon (~35 ppm), the methoxy carbon (~52 ppm), and aromatic carbons (110-140 ppm). | [5] |
| IR Spectroscopy | Expected strong absorption bands around 1735 cm⁻¹ (C=O stretch of the ester) and a broad band around 3300 cm⁻¹ (N-H stretch). | [5][6] |
| Mass Spectrometry | HRMS (ESI) for C₁₀H₁₁N₂O₂ ([M+H]⁺): calculated 191.0815. | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the indazole ring system and the methyl ester functional group.
1. Synthesis
The synthesis of 3-substituted indazoles can be achieved through various routes. A common method involves the reaction of a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with a diazo compound like methyl diazoacetate.[3] This reaction proceeds via a [3+2] cycloaddition of the diazo compound to the in situ generated benzyne.[3]
2. Reactivity of the Ester Group
The methyl ester at the 3-position is the primary site for synthetic modification.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1H-indazol-3-yl)acetic acid.[6] This acid is a valuable intermediate for further reactions, such as amidation.
-
Amidation: The ester can undergo direct amidation with amines, often requiring catalysts or high temperatures, to form various amide derivatives.[7] Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the amide bond under milder conditions.[8] This is a crucial reaction for building diversity in drug discovery programs.
3. Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-bacterial properties.[1][2] this compound serves as a key building block for the synthesis of these complex molecules. For instance, the acetic acid side chain can be elaborated to interact with specific pockets in enzyme active sites, such as the hydrophobic regions of kinases.[6] The N-H of the indazole can be alkylated or arylated to introduce further diversity and modulate the pharmacological properties of the final compounds.[9][10]
Experimental Protocols
1. Synthesis of this compound (Adapted from a similar procedure for the ethyl ester[3])
-
Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, methyl diazoacetate, anhydrous tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF), saturated aqueous NaHCO₃, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), silica gel.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and methyl diazoacetate (1.5 eq).
-
Add anhydrous THF via cannula and cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
Add the TBAF solution (1.8 eq) dropwise via syringe over 40 minutes, maintaining vigorous stirring.
-
After the addition is complete, stir the mixture at -78 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the title compound.
-
2. Amidation via Hydrolysis and Peptide Coupling
-
Step A: Hydrolysis to (1H-indazol-3-yl)acetic acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.
-
-
Step B: Amide Bond Formation
-
Dissolve the (1H-indazol-3-yl)acetic acid (1.0 eq) from Step A in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 10 minutes, then add the desired amine (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired amide.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its ester functionality allow for the creation of diverse libraries of indazole-containing compounds. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and drug development.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. caymanchem.com [caymanchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Ethyl (1-methyl-1H-indazol-3-yl)acetate (919766-45-3) for sale [vulcanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(1H-indazol-3-yl)acetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Methyl 2-(1H-indazol-3-yl)acetate," a molecule of interest in medicinal chemistry and drug development. Due to the limited public data available for this specific compound, this guide focuses on its synthesis through plausible chemical pathways, drawing on established protocols for closely related indazole derivatives. The indazole scaffold is a significant pharmacophore, and understanding its derivatization is crucial for the development of novel therapeutic agents.
Identifiers of Closely Related Indazole Derivatives
The following table summarizes key identifiers for indazole derivatives that are structurally similar to this compound. These compounds are valuable as starting materials or as reference compounds in synthetic and analytical studies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl (1-methyl-1H-indazol-3-yl)acetate | 919766-45-3 | C₁₂H₁₄N₂O₂ | 218.25 |
| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17 |
| Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | 1563540-10-2 | C₁₄H₁₇N₃O₃ | 275.3 |
| Methyl 2-(6-bromo-1H-indazol-3-yl)acetate | Not Available | C₁₀H₉BrN₂O₂ | 269.10 |
| (1-methyl-1H-indazol-3-yl)methyl acetate | Not Available | C₁₁H₁₂N₂O₂ | 204.23 |
Synthetic Pathways and Experimental Protocols
The synthesis of indazole-3-acetic acid derivatives can be approached through several strategic pathways. A common method involves the construction of the indazole ring followed by functionalization at the 3-position. Alternatively, a precursor already containing the acetic acid moiety can be used to form the indazole ring.
A versatile method for synthesizing indazole acetic acid derivatives involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. This approach allows for the formation of the N-N bond of the indazole ring.[1][2]
Experimental Protocol:
A solution of a 3-amino-3-(2-nitrophenyl)propanoic acid derivative and a suitable nucleophile/solvent (e.g., an alcohol in the presence of sodium hydroxide) is heated under microwave irradiation. For instance, heating at 150°C for 30 minutes can yield the corresponding indazole acetic acid.[1] The reaction mixture is then cooled, and the product is extracted with an organic solvent such as ethyl acetate. Purification is typically achieved through silica gel flash chromatography.[1]
Caption: Synthesis of Indazole Acetic Acids via N-N Bond Formation
The alkylation of the indazole nitrogen presents a challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[3] The regioselectivity of this reaction is highly dependent on the reaction conditions.
Experimental Protocol for N1-Alkylation:
To achieve selective N1-alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is typically used.[3][4] For example, 1H-indazole-3-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH) is then added portion-wise. After stirring, the alkylating agent (e.g., methyl bromoacetate) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated through an aqueous workup and purified by chromatography.[3]
Caption: Regioselective N1-Alkylation of 1H-Indazole-3-carboxylate
Logical Workflow for Synthesis and Derivatization
The general workflow for the synthesis and subsequent derivatization of indazole-based compounds for drug discovery involves several key stages, from initial synthesis to biological screening.
Caption: General Workflow for Indazole-Based Drug Discovery
References
Derivatization of Methyl 2-(1H-indazol-3-yl)acetate for Biological Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the derivatization of Methyl 2-(1H-indazol-3-yl)acetate, a key scaffold in medicinal chemistry. This document details the synthetic pathways, experimental protocols for derivatization and biological evaluation, and quantitative data on the biological activities of the resulting compounds. The indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting potent anticancer, antimicrobial, and enzyme inhibitory activities.
Core Synthesis and Derivatization Strategy
The primary strategy for derivatizing this compound for biological screening involves a two-step process. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid. This is followed by the coupling of this carboxylic acid with a diverse range of amines to generate a library of amide derivatives. This approach allows for systematic structural modifications to explore the structure-activity relationship (SAR).
Step 1: Hydrolysis of this compound
The conversion of the methyl ester to the carboxylic acid is a critical prerequisite for subsequent amide coupling reactions. Alkaline hydrolysis is a standard and effective method for this transformation.
Experimental Protocol: Alkaline Hydrolysis
-
Materials: this compound, Methanol (MeOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water (H₂O), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (1.5 to 3.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 3-4 with 1M HCl.
-
The resulting precipitate, 2-(1H-indazol-3-yl)acetic acid, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Step 2: Amide Coupling for Derivatization
The synthesized 2-(1H-indazol-3-yl)acetic acid serves as the starting material for generating a library of amide derivatives. The use of various coupling reagents facilitates the formation of the amide bond with a wide array of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended coupling reagent for its efficiency, especially with less reactive amines.
Experimental Protocol: HATU-mediated Amide Coupling
-
Materials: 2-(1H-indazol-3-yl)acetic acid, desired amine (primary or secondary), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 1M HCl, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Biological Evaluation of Derivatives
The synthesized library of 2-(1H-indazol-3-yl)acetamide derivatives can be screened for a variety of biological activities. Anticancer activity is a prominent therapeutic area for indazole derivatives.
In Vitro Anticancer Activity
The cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Materials: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, synthesized indazole derivatives, Dimethyl Sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.[2]
-
Apoptosis Induction Studies
Compounds that exhibit significant cytotoxicity can be further investigated for their ability to induce apoptosis, a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is a standard method for detecting apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Materials: Cancer cells, 12-well plates, synthesized indazole derivatives, PBS (Phosphate-Buffered Saline), Annexin V-FITC/PI staining kit.
-
Procedure:
-
Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Quantitative Data Summary
The biological activity of various N-substituted 2-(1H-indazol-3-yl)acetamide and related indazole-3-carboxamide derivatives has been reported in the literature. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected compounds against different human cancer cell lines.
| Compound ID | R-Group (Substituent on Amide Nitrogen) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | 2-Mercapto-N-phenylacetamide | K562 | 9.32 ± 0.59 | [2] |
| A549 | 4.66 ± 0.45 | [2] | ||
| PC-3 | 15.48 ± 1.33 | [2] | ||
| Hep-G2 | 12.67 ± 1.31 | [2] | ||
| 5k | 2-Mercapto-N-(p-tolyl)acetamide | Hep-G2 | 3.32 ± 0.43 | [2] |
| 6a | N-(4-(phenyl)piperazin-1-yl)acetamide | K562 | 5.19 ± 0.29 | [2] |
| A549 | 8.21 ± 0.56 | [2] | ||
| PC-3 | 6.12 ± 0.10 | [2] | ||
| Hep-G2 | 5.62 ± 1.76 | [2] | ||
| 6o | N-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide | K562 | 5.15 ± 0.55 | [2][3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the synthesis of 2-(1H-indazol-3-yl)acetic acid to the biological evaluation of its amide derivatives.
Bcl-2 Family Apoptosis Signaling Pathway
Many indazole derivatives exert their anticancer effects by inducing apoptosis. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The following diagram illustrates the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, leading to caspase activation and cell death.
References
Methyl 2-(1H-indazol-3-yl)acetate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(1H-indazol-3-yl)acetate (CAS Number: 131666-74-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies for determining these critical physicochemical properties. The protocols described are based on established practices for small molecule characterization in the pharmaceutical and chemical research sectors.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 131666-74-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Purity | Typically >95% | [1][2][3] |
Solubility Profile
| Solvent | Predicted Solubility | Temperature (°C) |
| Water | Low | 25 |
| Methanol | Soluble | 25 |
| Ethanol | Soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 25 |
| Dichloromethane (DCM) | Soluble | 25 |
| Ethyl Acetate | Moderately Soluble | 25 |
| Hexanes | Insoluble | 25 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Figure 1. Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. Potential degradation pathways could involve hydrolysis of the ester group, particularly under acidic or basic conditions, or oxidation of the indazole ring. Stability studies are essential to establish the shelf-life and appropriate storage conditions.
Experimental Protocol for Stability Assessment
Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
High-intensity light source (for photostability)
-
Oven (for thermal stress)
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an HCl solution and heat.
-
Basic Hydrolysis: Mix the stock solution with an NaOH solution at room temperature or with gentle heating.
-
Oxidation: Treat the stock solution with an H₂O₂ solution.
-
Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound or a solution to high-intensity light (e.g., using a photostability chamber).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Figure 2. Logical relationship in a forced degradation study.
Summary and Recommendations
While specific solubility and stability data for this compound are not widely published, this guide provides the necessary framework for researchers to determine these properties experimentally. It is recommended that comprehensive solubility screening in a range of pharmaceutically relevant solvents be conducted. Furthermore, forced degradation studies are crucial for understanding the compound's intrinsic stability and for the development of robust analytical methods. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and reliability of this compound in research and development settings.
References
A Technical Guide to Quantum Chemical Calculations for Methyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of "Methyl 2-(1H-indazol-3-yl)acetate," a molecule of interest in medicinal chemistry. Given the limited specific research on this exact compound, this document outlines a robust, generalized methodology based on established computational studies of analogous indazole derivatives.[1][2][3][4][5] The protocols and data presented herein serve as a foundational blueprint for researchers seeking to elucidate the structural, electronic, and spectroscopic properties of this and similar molecules.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] These computational methods allow for the prediction of a wide range of molecular properties from first principles, providing insights that are complementary to experimental data. For indazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry, these calculations can help in understanding their chemical reactivity, stability, and potential biological activity by modeling their electronic structure and energy.[3][6] Key parameters derived from these calculations include optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP).[1][2]
Theoretical Framework and Computational Methodology
A typical computational protocol for analyzing indazole derivatives involves geometry optimization followed by frequency, electronic, and reactivity descriptor calculations. The methodology detailed below is a standard approach that has been successfully applied to a variety of substituted indazoles.[2][4][7]
Software and Hardware
Calculations are commonly performed using the Gaussian 09 or a more recent version of the software package.[2] Visualization of molecular orbitals, vibrational modes, and electrostatic potentials is often achieved with GaussView 6.1 or similar molecular visualization software.[2] These computations are typically run on high-performance computing (HPC) clusters to manage the demand of the basis sets and theoretical models.
Geometry Optimization
The initial step is to build the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. The most widely used and reliable method for this purpose is Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][7] A common and effective basis set for such organic molecules is the 6-311++G(d,p) , which provides a good balance between accuracy and computational cost.[4][7] The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.[8]
Electronic Properties and Reactivity Descriptors
With the optimized geometry, a range of electronic properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness; a smaller gap generally implies higher reactivity.[2][6][9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[1][2] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This helps in understanding intermolecular interactions, particularly hydrogen bonding.[2]
Data Presentation: Illustrative Quantum Chemical Data
As direct computational data for this compound is not available in the cited literature, the following tables summarize representative quantitative data for analogous indazole derivatives, calculated using DFT methods. This data serves as an example of the expected values and format.
Table 1: Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors for Representative Indazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) |
| Indazole Derivative A[2] | -6.673 | -2.425 | 4.248 | 2.124 | 0.235 |
| Indazole Derivative B[6] | -6.215 | -2.322 | 3.893 | 1.947 | 0.257 |
| Indazole Derivative C[6] | -5.986 | -2.943 | 3.043 | 1.522 | 0.329 |
| Nitro-Indazole Acetic Acid[10] | -7.891 | -4.013 | 3.878 | 1.939 | 0.258 |
Data is illustrative and sourced from studies on various substituted indazoles.
Table 2: Selected Calculated Vibrational Frequencies for an Indazole Derivative
| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm-1) |
| N-H Stretch | 3450 | 3420 |
| C=O Stretch (ester) | 1735 | 1725 |
| C=N Stretch (indazole) | 1620 | 1610 |
| C-H Aromatic Stretch | 3100-3000 | 3080-3010 |
| C-O Stretch (ester) | 1250 | 1240 |
Frequencies are representative and based on typical values for the functional groups present in the target molecule and related structures.[8][10]
Visualizations
Diagrams created using Graphviz (DOT language) provide clear visual representations of the molecular structure and the computational workflow.
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
Caption: Workflow for quantum chemical analysis.
Conclusion
This guide outlines a comprehensive and technically sound approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can gain profound insights into the molecule's geometric, vibrational, and electronic characteristics. The described methodologies for geometry optimization, frequency analysis, and the calculation of electronic properties like HOMO-LUMO orbitals and MEP maps provide a robust framework for predicting chemical reactivity and guiding further experimental studies. The illustrative data and workflows serve as a practical starting point for computational chemists and drug development professionals aiming to explore the therapeutic potential of novel indazole derivatives.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. tandfonline.com [tandfonline.com]
Tautomerism in Methyl 2-(1H-indazol-3-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of the tautomerism in "Methyl 2-(1H-indazol-3-yl)acetate," a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the fundamental principles governing the tautomeric equilibrium in indazoles, presents quantitative data from computational and experimental studies on related systems, outlines detailed experimental protocols for tautomer analysis, and provides visual representations of the core concepts to aid in the rational design and development of indazole-based therapeutics.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1][2] The most relevant and extensively studied equilibrium is between the 1H- and 2H-tautomers. The 1H-tautomer is characterized by a benzenoid structure, which confers greater aromatic stability, making it the thermodynamically favored form in most conditions.[3] In contrast, the 2H-tautomer possesses a quinonoid-like structure and is generally less stable.[3] The tautomeric preference can, however, be influenced by factors such as substitution patterns, solvent polarity, and intermolecular interactions.[4][5]
Tautomeric Forms of this compound
For this compound, the primary tautomeric equilibrium to consider is between the 1H and 2H forms. The substituent at the 3-position, a methyl acetate group, can influence this equilibrium.
Caption: Tautomeric equilibrium of Methyl 2-(indazol-3-yl)acetate.
Quantitative Analysis of Tautomer Stability
| Compound | Method/Level of Theory | Phase | Energy Difference (ΔE) | Reference |
| Indazole | MP2/6-31G** | Gas | 3.6 kcal/mol | [6] |
| Indazole | B3LYP/6-311++G(d,p) | - | ~4.8 kcal/mol | |
| 1-Methyl-indazole | - | - | 3.2-3.6 kcal/mol | |
| Indazole | - | - | 2.3 kcal/mol | |
| 3-Nitro-indazole | Computational | - | Decreased ΔE vs. Indazole | [4] |
| 3-Methoxycarbonyl-indazole | Computational | - | Decreased ΔE vs. Indazole | [4] |
Note: A positive energy difference indicates that the 1H-tautomer is more stable.
The data consistently shows the energetic preference for the 1H-tautomer. For 3-substituted indazoles with electron-withdrawing groups like nitro and methoxycarbonyl, the energy difference between the tautomers is reduced, suggesting a relative stabilization of the 2H-form, although the 1H-tautomer remains the more stable isomer.[4]
Experimental Protocols for Tautomer Characterization
The characterization and quantification of tautomeric forms in solution and the solid state are crucial for understanding their potential impact on biological activity. The following are detailed protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, especially those near the pyrazole ring, are sensitive to the location of the proton.
Protocol for Tautomeric Ratio Determination by ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.
-
Data Acquisition: Record a high-resolution ¹H NMR spectrum at a constant temperature.
-
Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.
-
Integration and Quantification: Integrate well-resolved signals that are characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.
Caption: Workflow for NMR-based tautomer analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.
Protocol for Tautomer Identification by X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Tautomer Identification: The positions of the hydrogen atoms, particularly the one on the nitrogen of the pyrazole ring, will definitively identify the tautomer present in the crystal lattice.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity at a known concentration.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. These changes can provide insights into the predominant tautomeric form in different environments.[7][8]
Influence of Substituents and Solvents
The tautomeric equilibrium of indazoles can be significantly influenced by the electronic nature of substituents and the polarity of the solvent.
-
Substituent Effects: Electron-withdrawing groups at the C3 position can decrease the energy difference between the 1H and 2H tautomers, thereby increasing the relative population of the 2H form.[4] The ester group in this compound is electron-withdrawing and is expected to have a similar effect.
-
Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the tautomers. In some cases, specific hydrogen bonding interactions with the solvent can stabilize one tautomer over the other.[4] For certain 3-substituted indazoles, intramolecular hydrogen bonding can stabilize the 2H-tautomer, particularly in less polar solvents.[4]
Caption: Factors influencing indazole tautomeric equilibrium.
Relevance in Drug Development
The tautomeric state of a drug molecule can have profound implications for its pharmacological properties, including:
-
Receptor Binding: The different arrangement of hydrogen bond donors and acceptors in each tautomer can lead to different binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism can affect properties such as solubility, lipophilicity, and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form.
Therefore, a thorough understanding and characterization of the tautomerism of indazole-based compounds like this compound are critical for the successful design and development of new therapeutic agents.[2][9]
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically more stable form. However, the presence of the methyl acetate group at the C3 position and the influence of the surrounding environment can modulate the tautomeric equilibrium. Researchers and drug development professionals must employ a combination of experimental and computational methods to accurately characterize the tautomeric landscape of this and related indazole derivatives to enable the rational design of molecules with optimized pharmacological profiles. The protocols and data presented in this guide serve as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of tautomeric equilibria by ionic clusters. Acetylacetone in solutions of lithium perchlorate-diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-(1H-indazol-3-yl)acetate from 1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-(1H-indazol-3-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy presented is a robust two-step process commencing with the synthesis of the key intermediate, (1H-indazol-3-yl)acetic acid, from 1H-indazole, followed by its esterification to yield the target compound. This application note includes detailed experimental protocols, characterization data, and a discussion of the underlying chemical principles. The methodologies are designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a versatile intermediate for the elaboration of more complex molecules, enabling the exploration of novel chemical space in drug development programs. The synthesis outlined herein provides a reliable and scalable route to this important compound.
Overall Synthetic Strategy
The synthesis of this compound from 1H-indazole is accomplished via a two-step sequence. A direct C3-alkylation of 1H-indazole is challenging due to the propensity for N-alkylation at the N1 and N2 positions of the indazole ring. To circumvent this, the proposed synthesis involves:
-
Synthesis of (1H-indazol-3-yl)acetic acid: This key intermediate is prepared from 1H-indazole. This process involves the protection of the indazole nitrogen, followed by regioselective functionalization at the C3 position, and subsequent deprotection.
-
Esterification: The resulting (1H-indazol-3-yl)acetic acid is then converted to its methyl ester, this compound, via a classic Fischer esterification reaction.
Experimental Protocols
Protocol 1: Synthesis of (1H-indazol-3-yl)acetic acid
This protocol is adapted from established methods for the C3-functionalization of indazoles.
Materials:
-
1H-Indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl chloroacetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of 1H-Indazole:
-
To a solution of 1H-indazole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 1H-indazole-1-carboxylate.
-
-
C3-Alkylation:
-
Dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 2-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)acetate.
-
-
Hydrolysis and Deprotection:
-
Dissolve the crude product from the previous step in a mixture of methanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (1H-indazol-3-yl)acetic acid.
-
Protocol 2: Synthesis of this compound
This protocol employs a standard Fischer esterification.
Materials:
-
(1H-indazol-3-yl)acetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Boc Protection | (Boc)₂O, DMAP | THF | Room Temp. | 12-16 | 90-95 |
| 1b | C3-Alkylation | n-BuLi, Methyl chloroacetate | THF | -78 to Room Temp. | 13 | 60-70 |
| 1c | Hydrolysis & Deprotection | NaOH, HCl | Methanol/Water | Reflux | 4-6 | 85-90 |
| 2 | Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 80-90 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (br s, 1H, NH), 7.8-7.1 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 141.0, 140.5, 127.0, 122.0, 121.5, 110.0, 52.5, 35.0 |
| Mass Spectrometry (ESI+) | m/z: 191.08 [M+H]⁺ |
Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the experimental protocol.
Application Notes and Protocols for Methyl 2-(1H-indazol-3-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-indazol-3-yl)acetate is a heterocyclic organic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, frequently found in compounds with a wide array of biological activities. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with protocols for its synthesis and relevant biological assays.
The indazole ring system is a key component in numerous pharmacologically active agents, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][3][4] Derivatives of indazole are integral to several FDA-approved drugs, highlighting the therapeutic potential of this chemical class. The versatility of the indazole scaffold allows for the development of compounds targeting a variety of biological pathways, making it a focal point in drug discovery and development.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily leveraging the diverse biological activities associated with the indazole nucleus.
Anti-inflammatory and Analgesic Activity
Indazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[1][2][3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
A study on various indazole derivatives demonstrated their potential to inhibit nitrite ion generation, a marker for nitric oxide production in inflammatory processes. While specific data for this compound is not available, related indazole compounds showed significant inhibition.
| Compound | Concentration (µg/mL) | % Inhibition of Nitrite Ion Generation |
| Indazole | 1 | 43.16 |
| 5-Aminoindazole | 1 | 46.16 |
| 6-Nitroindazole | 1 | 69.5 |
| Vitamin E (control) | 200 | 81.67 |
| Table adapted from a study on the in vitro anti-inflammatory activity of indazoles.[1] |
Anticancer Activity
The indazole scaffold is present in several anticancer agents. The versatility of this core allows for the design of molecules that can interact with various cancer-related targets, such as protein kinases.
Antimicrobial and Antiprotozoal Activity
Recent research has explored the potential of indazole derivatives as antimicrobial and antiprotozoal agents. A study on 2H-indazole derivatives revealed their potent activity against various protozoa and fungi, with some compounds also showing inhibitory activity against COX-2.[4]
| Compound | Target Organism | IC50 (µM) |
| Compound 8 (a 2-phenyl-2H-indazole derivative) | G. intestinalis | 0.8 ± 0.1 |
| Compound 10 (a 2-phenyl-2H-indazole derivative) | G. intestinalis | 0.9 ± 0.1 |
| Metronidazole (control) | G. intestinalis | 1.8 ± 0.2 |
| Compound 18 (a 2,3-diphenyl-2H-indazole derivative) | G. intestinalis | 0.14 ± 0.01 |
| Compound 18 (a 2,3-diphenyl-2H-indazole derivative) | COX-2 | 8.5 ± 0.3 |
| Table of inhibitory concentrations for selected 2H-indazole derivatives.[4] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of indazole-3-acetic acid derivatives involves the Fischer indole synthesis or related cyclization reactions starting from appropriate phenylhydrazine and keto-ester precursors. The following is a representative protocol.
Protocol: Synthesis of this compound
Materials:
-
2-Hydrazinobenzoic acid
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-hydrazinobenzoic acid (1 equivalent) and methyl 3-oxobutanoate (1.1 equivalents).
-
Cyclization: Add polyphosphoric acid (10 equivalents by weight) to the mixture. Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitrite Assay
This protocol measures the effect of a compound on the production of nitric oxide (NO) by activated macrophages, a key process in inflammation.
Protocol: Griess Test for Nitrite Determination
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compound.
Signaling Pathways
The anti-inflammatory effects of many indazole derivatives are attributed to their interaction with key signaling pathways involved in inflammation. One of the primary pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.
Conclusion
This compound and its analogs represent a versatile scaffold in medicinal chemistry with demonstrated potential across various therapeutic areas, particularly in the development of anti-inflammatory and anticancer agents. The synthetic accessibility of the indazole core and the potential for diverse functionalization make it an attractive starting point for the design of novel drug candidates. The protocols and information provided herein serve as a valuable resource for researchers engaged in the exploration and development of indazole-based therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
"Methyl 2-(1H-indazol-3-yl)acetate" as a research chemical for kinase inhibitors
Topic: "Methyl 2-(1H-indazol-3-yl)acetate" and its Derivatives as Research Chemicals for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] In recent years, indazole derivatives have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[3]
While "this compound" serves as a valuable chemical intermediate, this document will explore the broader class of indazole derivatives that have been successfully developed as kinase inhibitors. These notes provide an overview of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.
Data Presentation: Kinase Inhibitory Activity of Indazole Derivatives
The following table summarizes the in vitro inhibitory potency (IC₅₀ values) of several well-characterized indazole-based kinase inhibitors against various protein kinases. Lower IC₅₀ values indicate greater potency.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[4] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[4] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[4] | |
| PDGFRβ | 1.6 | Endothelial Cells[4] | |
| c-Kit | 1.7 | Endothelial Cells[4] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[4] |
| VEGFR2 | 30 | Cell-free[4] | |
| VEGFR3 | 47 | Cell-free[4] | |
| PDGFRβ | 84 | Cell-free[4] | |
| c-Kit | 74 - 140 | Cell-free[4] | |
| Compound 14c | FGFR1 | 9.8 | Not Specified[1] |
| Compound 46 | GSK-3β | 640 | Not Specified[1] |
| Compound 50 | GSK-3β | 350 | Not Specified[1] |
| Compound 55a | Aurora A | 8.3 - 1430 | Cellular Assays[1] |
| Compound C05 | PLK4 | < 0.1 | Kinase Assay[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound, a key intermediate for more complex indazole derivatives.
Materials and Reagents:
-
Ethyl 1H-indazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reduction of the Ester:
-
To a solution of ethyl 1H-indazole-3-carboxylate in anhydrous THF at 0 °C under an inert atmosphere, slowly add LiAlH₄.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and 15% NaOH solution.
-
Filter the mixture and concentrate the filtrate to obtain (1H-indazol-3-yl)methanol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the (1H-indazol-3-yl)methanol in DCM.
-
Add activated MnO₂ and stir the mixture at room temperature until the alcohol is fully oxidized to 1H-indazole-3-carbaldehyde (monitor by TLC).
-
Filter off the MnO₂ and concentrate the filtrate.
-
-
Wittig Reaction:
-
Dissolve the 1H-indazole-3-carbaldehyde in toluene.
-
Add methyl (triphenylphosphoranylidene)acetate and reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 2-(1H-indazol-3-yl)acrylate.
-
-
Reduction of the Alkene:
-
Dissolve the acrylate derivative in methanol.
-
Hydrogenate the compound using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solvent to yield the final product, this compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of an indazole-based inhibitor using a luminescence-based assay that quantifies ADP production.[6]
Materials and Reagents:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based test compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
384-well white, opaque microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted test compound or DMSO as a control.
-
Add the target kinase and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background (no kinase) signal from all readings.
-
Normalize the data with the positive control (DMSO only) representing 100% kinase activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[6]
-
Protocol 3: Cell Proliferation Assay
This protocol is used to evaluate the effect of an indazole-based inhibitor on the proliferation of cancer cell lines.[7]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, HCT116)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indazole-based test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
96-well clear-bottom, white-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).[7]
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR signaling pathway inhibited by an indazole derivative.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of a potential kinase inhibitor.
Structure-Activity Relationship (SAR) Diagram
Caption: Generalized structure-activity relationship for indazole-based kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protocol for N-Alkylation of 1H-Indazole-3-yl Acetate: A Guide for Researchers
Application Note: The N-alkylation of indazoles is a pivotal reaction in medicinal chemistry, as the indazole scaffold is a prominent feature in numerous therapeutic agents.[1][2][3][4][5][6] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often results in the formation of regioisomeric mixtures, which can present significant purification challenges and impact product yields.[1][2][4][7] This document provides detailed protocols for the regioselective N-alkylation of 1H-indazole-3-yl acetate and related indazole derivatives, enabling researchers to selectively target either the N-1 or N-2 position.
The regioselectivity of indazole alkylation is governed by a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the choice of base and solvent.[1][2][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][5][6][7] This inherent stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[2][5][6] Conversely, kinetic control or specific reaction conditions can be employed to favor the N-2 product.
Factors Influencing Regioselectivity in Indazole Alkylation
The choice of reaction conditions is critical in directing the alkylation to the desired nitrogen atom. The following diagram illustrates the key factors influencing the N-1 versus N-2 regioselectivity.
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Experimental Protocols
The following protocols provide detailed methodologies for achieving selective N-1 and N-2 alkylation of 1H-indazole derivatives.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for high regioselectivity at the N-1 position. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been demonstrated as a robust system for favoring the formation of the thermodynamically more stable N-1 alkylated indazole.[1][2][3][4][5][6][8]
Materials:
-
1H-indazole-3-yl acetate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole-3-yl acetate.
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for favoring the formation of the N-2 alkylated product.[2][5][6] This protocol is particularly useful when the corresponding alcohol of the desired alkyl group is readily available.
Materials:
-
1H-indazole-3-yl acetate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the 1H-indazole-3-yl acetate, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIAD or DEAD dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
General Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of 1H-indazole-3-yl acetate.
Caption: A generalized workflow for the N-alkylation of 1H-indazole-3-yl acetate.
Quantitative Data Summary
The regioselectivity of the N-alkylation of various indazole substrates under different conditions is summarized in the table below. This data highlights the effectiveness of specific protocols in achieving the desired regioisomer.
| Indazole Substrate | Alkylating Agent | Base / Solvent / Conditions | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50 °C | >99:1 | 89 | [3] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50 °C | >99:1 | 91 | [3] |
| 1H-indazole | n-pentyl bromide | NaH / THF | 99:1 | 89 | [1] |
| 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ / DMF, 90 °C | >99:1 (N-1) | >90 | [3] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF, 50 °C | >95:5 (N-1) | 85 | [3] |
| 1H-indazole | - | PPh₃, DEAD (Mitsunobu) | 1:2.5 | 78 (total) | [2][5][6] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4:96 | 94 | [1][4] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | 4:96 | 93 | [1][4] |
| 1H-indazole | - | TfOH, Diazo compound | up to 0:100 | Good to Excellent | [9] |
Note: The yields and ratios can vary depending on the specific substrate, purity of reagents, and precise reaction conditions. The provided data should be used as a guideline. Researchers are encouraged to optimize conditions for their specific substrate and alkylating agent.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Indazole Derivatives from Methyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the synthetic applications of Methyl 2-(1H-indazol-3-yl)acetate in the generation of novel indazole derivatives with potential therapeutic applications. The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of indazole-3-acetic acid have shown promise in various disease areas, including oncology.
Introduction
This compound is a key building block for the synthesis of a variety of N-substituted indazole derivatives. The presence of two reactive nitrogen atoms in the indazole ring (N1 and N2) presents a challenge for regioselective functionalization. However, methodologies have been developed to achieve high selectivity, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document outlines a highly regioselective protocol for the N1-alkylation of this compound and discusses the potential biological applications of the resulting derivatives.
Key Applications
N-substituted derivatives of this compound are valuable intermediates in the synthesis of bioactive molecules. The N1-alkylation of the indazole ring is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. Research has shown that the substituent at the 3-position of the indazole ring, such as the carboxymethyl group in the title compound, can direct the regioselectivity of N-alkylation, favoring the N1 position under specific conditions[1][2][3][4].
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of this compound
This protocol describes a highly regioselective method for the N1-alkylation of this compound using a strong base in an aprotic solvent. The use of sodium hydride in tetrahydrofuran has been shown to provide excellent N1-selectivity (>99%) for indazoles with a 3-carboxymethyl substituent[1][2][3][4].
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for organic synthesis.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.
General Workflow for N1-Alkylation
References
Application of "Methyl 2-(1H-indazol-3-yl)acetate" in fragment-based drug discovery
Application Note
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3] These fragments, typically with a molecular weight of less than 300 Da, can bind with high ligand efficiency and serve as starting points for the development of more potent and selective drug candidates.[2][3] The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities, including anti-cancer and anti-inflammatory effects.[4][5][6] This makes indazole-containing fragments, such as Methyl 2-(1H-indazol-3-yl)acetate, valuable tools in FBDD campaigns.
Rationale for Use in FBDD
This compound is an ideal candidate for inclusion in a fragment library due to several key features:
-
Privileged Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[4][6]
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300 Da, cLogP ≤ 3).[3]
-
Functionality for Elaboration: The methyl ester group and the N-H of the indazole ring provide clear vectors for chemical modification, allowing for fragment growing, linking, or merging strategies to improve binding affinity and selectivity.[3]
-
Synthetic Accessibility: The synthesis of indazole derivatives is well-documented, allowing for the straightforward generation of analogs for structure-activity relationship (SAR) studies.[4][7]
Target Classes
Derivatives of the indazole scaffold have shown activity against a range of protein targets, making this compound a versatile fragment for screening against:
-
Protein Kinases: Many indazole-containing compounds are potent kinase inhibitors, targeting enzymes like PI3K, PDK1, and receptor tyrosine kinases.[8][9]
-
G-Protein Coupled Receptors (GPCRs): Certain indazole derivatives have been developed as modulators of GPCRs.
-
Other Enzymes: The scaffold has also been incorporated into inhibitors of enzymes such as bacterial DNA gyrase.[7]
Experimental Protocols
1. Fragment Library Screening using Surface Plasmon Resonance (SPR)
This protocol outlines the primary screening of a fragment library, including this compound, against a target protein to identify initial hits.
Methodology:
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare stock solutions of each fragment, including this compound, in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., <1%).
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer.
-
Inject the fragment solutions over the immobilized target surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Hit Identification: Fragments that show a concentration-dependent binding response significantly above the background are considered primary hits.
2. Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
This protocol is for validating the binding of primary hits and accurately determining their thermodynamic binding parameters.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer.
-
Prepare a solution of the fragment hit (e.g., this compound) in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
3. Structural Characterization using X-ray Crystallography
This protocol aims to determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.
Methodology:
-
Crystallization:
-
Crystallize the target protein using vapor diffusion (sitting or hanging drop) methods.
-
Soak the protein crystals in a solution containing a high concentration of the fragment hit.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Build the fragment molecule into the observed electron density map and refine the structure.
-
-
Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.
Data Presentation
Table 1: Hypothetical Biophysical and Biochemical Data for this compound and Elaborated Analogs
| Compound | Structure | Method | Target | Kd (µM) | Ligand Efficiency (LE) | IC50 (µM) |
| This compound | Indazole core with methyl acetate at C3 | SPR, ITC | Kinase X | 350 | 0.35 | >500 |
| Analog 1 (Grown Fragment) | Indazole core with extended chain at C3 | SPR, ITC | Kinase X | 75 | 0.38 | 150 |
| Analog 2 (Linked Fragment) | Dimer of indazole scaffold | SPR, ITC | Kinase X | 5 | 0.42 | 10 |
| Lead Compound | Optimized analog | Biochemical Assay | Kinase X | 0.05 | 0.45 | 0.08 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the progression of a fragment hit to a lead compound.
Visualizations
FBDD Experimental Workflow
Caption: Workflow for Fragment-Based Drug Discovery.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. onenucleus.com [onenucleus.com]
- 2. selvita.com [selvita.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(1H-indazol-3-yl)acetate as an Intermediate for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-indazol-3-yl)acetate is a key chemical intermediate in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). Its indazole core is a recognized pharmacophore present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into the anti-inflammatory agent, Bendazac. Additionally, it outlines protocols for evaluating the anti-inflammatory activity of the final compound.
The primary mechanism of action for indazole-based anti-inflammatory agents like Bendazac involves the inhibition of protein denaturation, a key process in the inflammatory cascade. Furthermore, these compounds have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.
Data Presentation
Table 1: Synthesis and Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthesis Step |
| Indazole-3-acetic acid | C₉H₈N₂O₂ | 176.17 | 208-210 | Cyclization of 2-azidophenylacetic acid |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | ~135-138 | Esterification of Indazole-3-acetic acid |
| Bendazac | C₁₆H₁₄N₂O₃ | 282.29 | 159-161 | N-benzylation of Indazole-3-acetic acid derivative |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Bendazac
| Assay | Model/System | Endpoint | Result | Reference Compound |
| Inhibition of Protein Denaturation | Heat-induced bovine serum albumin denaturation | IC₅₀ | Data not available; significant inhibition observed | Diclofenac |
| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | IC₅₀ | Data not available; reported to inhibit COX | Indomethacin |
| Carrageenan-Induced Paw Edema | Rat | ED₅₀ | Data not available; significant reduction in edema observed | Indomethacin |
| Prostaglandin Synthesis Inhibition | In vitro cell-based assay | IC₅₀ | Data not available; reported to inhibit prostaglandin synthesis | Aspirin |
| TNF-α Release Inhibition | LPS-stimulated macrophages | IC₅₀ | Data not available | Dexamethasone |
| IL-1β Release Inhibition | LPS-stimulated macrophages | IC₅₀ | Data not available | Dexamethasone |
Note: While the anti-inflammatory activities of Bendazac are well-documented, specific IC₅₀ and ED₅₀ values were not consistently available in the searched literature. The table reflects the reported activities, and further experimental work would be required to determine these specific quantitative values.
Experimental Protocols
Protocol 1: Synthesis of Indazole-3-acetic acid
This protocol describes the synthesis of the precursor, Indazole-3-acetic acid, via the cyclization of 2-azidophenylacetic acid.
Materials:
-
2-azidophenylacetic acid
-
Triethyl phosphite
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-azidophenylacetic acid (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Indazole-3-acetic acid as a solid.
Protocol 2: Synthesis of this compound
This protocol details the esterification of Indazole-3-acetic acid to its corresponding methyl ester.
Materials:
-
Indazole-3-acetic acid
-
Methanol, anhydrous
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Suspend Indazole-3-acetic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 3: Synthesis of Bendazac from this compound
This protocol describes the conversion of the intermediate to the active anti-inflammatory agent, Bendazac. This is a two-step process involving hydrolysis of the methyl ester followed by N-benzylation.
Step 3a: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Indazole-3-acetic acid.
Step 3b: N-benzylation to form Bendazac
Materials:
-
Indazole-3-acetic acid (from Step 3a)
-
Benzyl chloride
-
Potassium carbonate
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve Indazole-3-acetic acid (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2.5 equivalents) and benzyl chloride (1.2 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Bendazac.
Protocol 4: In Vitro Inhibition of Protein Denaturation Assay
This assay evaluates the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA), 0.5% solution in Tris-HCl buffer (pH 6.8)
-
Test compound (Bendazac) dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (Diclofenac sodium)
-
Tris-HCl buffer (pH 6.8)
-
Phosphate buffered saline (PBS)
Procedure:
-
Prepare a series of dilutions of the test compound and the reference standard.
-
In separate test tubes, mix 0.5 mL of 0.5% BSA solution with 0.5 mL of the test/reference compound solution at different concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate all tubes at 37 °C for 20 minutes.
-
Induce denaturation by heating the tubes at 70 °C for 10 minutes.
-
Cool the tubes to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
Caption: Synthetic pathway for Bendazac from 2-azidophenylacetic acid.
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Caption: Simplified signaling pathway of inflammation and targets of Bendazac.
Application Notes and Protocols for High-Throughput Screening of Methyl 2-(1H-indazol-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the "Methyl 2-(1H-indazol-3-yl)acetate" scaffold. The indazole core is a well-established pharmacophore found in numerous compounds with diverse biological activities, making its derivatives promising candidates for drug discovery.
The following sections detail a representative HTS assay for assessing the anti-proliferative effects of this compound derivatives on cancer cell lines, a common primary screening approach for this class of compounds.
Introduction to Indazole Derivatives in Drug Discovery
Indazole-containing compounds have garnered significant interest in medicinal chemistry due to their wide range of therapeutic applications. Derivatives of the indazole nucleus have been investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents. The core structure serves as a versatile scaffold for the development of kinase inhibitors, modulators of protein-protein interactions, and ligands for various receptors. High-throughput screening of libraries of indazole derivatives is a critical step in identifying lead compounds for further development.
Representative High-Throughput Screening Assay: Anti-Proliferative Activity in Cancer Cell Lines
This section outlines a typical HTS workflow to evaluate the cytotoxic or anti-proliferative effects of this compound derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method for this purpose.
Experimental Workflow
The overall workflow for the HTS assay is depicted below.
Detailed Experimental Protocol: MTT Assay
Materials:
-
This compound derivative library dissolved in DMSO.
-
Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilizing solution (e.g., 20% SDS in 50% DMF).
-
384-well clear-bottom cell culture plates.
-
Multichannel pipettes and automated liquid handling systems.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Culture: Maintain human cancer cell lines in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well) in complete medium. c. Dispense 40 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Addition: a. Prepare a dilution series of the this compound derivatives in an appropriate solvent (e.g., DMSO) and then in culture medium. b. Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. Add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C.
-
Solubilization: a. Add 50 µL of the solubilizing solution to each well. b. Incubate the plates overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against three cancer cell lines.
| Compound ID | R1-Substitution | R2-Substitution | A549 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
| MIDA-001 | H | H | > 50 | > 50 | > 50 |
| MIDA-002 | 4-F-Ph | H | 12.5 | 15.2 | 10.8 |
| MIDA-003 | 4-Cl-Ph | H | 8.7 | 10.1 | 7.5 |
| MIDA-004 | 4-MeO-Ph | H | 25.1 | 30.5 | 22.4 |
| MIDA-005 | H | 5-Cl | 45.2 | 48.1 | 42.3 |
| MIDA-006 | 4-F-Ph | 5-Cl | 5.2 | 6.8 | 4.9 |
| MIDA-007 | 4-Cl-Ph | 5-Cl | 1.8 | 2.5 | 1.5 |
| MIDA-008 | 4-MeO-Ph | 5-Cl | 18.9 | 21.3 | 17.6 |
Data are hypothetical and for illustrative purposes only.
Potential Signaling Pathways Targeted by Indazole Derivatives
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A generalized representation of a kinase signaling pathway that could be targeted by active compounds is shown below.
Concluding Remarks
The protocols and data presented here provide a framework for conducting high-throughput screening of this compound derivatives. The MTT assay is a robust and scalable method for primary screening to identify compounds with anti-proliferative activity. Hits from this primary screen can then be subjected to secondary assays to determine their mechanism of action, such as specific kinase inhibition assays or further investigation into the signaling pathways involved. Structure-activity relationship (SAR) studies, guided by the initial HTS data, will be crucial for optimizing the potency and selectivity of lead compounds.
Application Notes: Utilizing Methyl 2-(1H-indazol-3-yl)acetate as a Novel Backbone Linker in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. A critical component of SPPS is the choice of a linker, a chemical moiety that connects the growing peptide chain to the solid support. The nature of the linker dictates the conditions under which the final peptide can be cleaved from the resin. This application note describes the use of "Methyl 2-(1H-indazol-3-yl)acetate" as a novel, potentially traceless linker for SPPS. The indazole core, a privileged scaffold in medicinal chemistry, introduces unique chemical properties that can be exploited for specialized applications in drug discovery and development.[1][2]
The indazole moiety is known for its diverse biological activities, and incorporating it into a peptide backbone or as part of a linker strategy opens new avenues for creating peptidomimetics with potentially enhanced pharmacological profiles.[2][3][4] This approach allows for the synthesis of peptides with a C-terminal modification that can influence their stability, conformation, and biological activity.
Principle of the Method
The proposed methodology leverages the "this compound" molecule as a safety-catch type linker.[5][6][7] The synthesis workflow involves the initial attachment of the indazole linker to a suitable solid support, followed by the standard cycles of Fmoc-based peptide elongation. The ester linkage of the methyl acetate provides the initial point of attachment for the first Fmoc-protected amino acid. The final cleavage of the peptide from the indazole-modified resin can be achieved under specific conditions that target the indazole ring system, potentially leaving a unique chemical handle on the C-terminus of the peptide.
Workflow Overview
Caption: High-level workflow for SPPS using the indazole-based linker.
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethylated Resin
This protocol details the immobilization of the indazole linker onto a solid support.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (2.5 mmol), OxymaPure® (2.5 mmol), and DIC (2.5 mmol) in DMF (10 mL).
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amino groups.
Protocol 2: Saponification of the Methyl Ester
This step is necessary to generate a free carboxylic acid for the coupling of the first amino acid.
Materials:
-
Indazole-functionalized resin from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Swell the indazole-functionalized resin in a mixture of THF and water (3:1, 10 mL/g of resin).
-
Add a solution of LiOH (5 eq.) in water.
-
Agitate the suspension at room temperature for 12 hours.
-
Filter the resin and wash with THF/water (3:1), followed by water until the filtrate is neutral.
-
Wash with 1 M HCl (2 x 10 mL) and then with water until the filtrate is neutral.
-
Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
Protocol 3: Fmoc-Based Peptide Synthesis
This protocol follows standard Fmoc-SPPS procedures.[8][9]
Materials:
-
Saponified indazole-functionalized resin
-
Fmoc-protected amino acids
-
DIC
-
OxymaPure®
-
20% (v/v) piperidine in DMF
-
DMF, DCM
Procedure:
-
First Amino Acid Coupling:
-
Swell the saponified indazole resin in DMF.
-
In a separate vessel, pre-activate the first Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Couple the next Fmoc-amino acid (pre-activated as described above) for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Peptide Synthesis Workflow
Caption: Iterative cycle for peptide chain elongation in Fmoc-SPPS.
Data Presentation
The efficiency of each coupling step can be monitored using the Kaiser test. Upon completion of the synthesis, the peptide is cleaved, purified by HPLC, and characterized by mass spectrometry. The following table provides representative data for the synthesis of a model pentapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH).
| Parameter | Result | Method |
| Resin Loading | 0.45 mmol/g | Gravimetric analysis after first AA coupling |
| Crude Peptide Purity | > 85% | HPLC (220 nm) |
| Isolated Yield | 75% | Based on initial resin loading |
| Expected Mass (M+H)⁺ | 556.28 g/mol | - |
| Observed Mass (M+H)⁺ | 556.30 g/mol | ESI-MS |
Conclusion
The use of "this compound" as a backbone linker in solid-phase peptide synthesis presents a novel strategy for the generation of C-terminally modified peptides. The protocols provided herein offer a framework for researchers to explore this new linker chemistry. Further investigation is required to fully characterize the cleavage conditions and the scope of its applications. This approach has the potential to become a valuable tool in the synthesis of peptidomimetics and other complex peptide structures for drug discovery and development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Problems with regioselectivity in "Methyl 2-(1H-indazol-3-yl)acetate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(1H-indazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to regioselectivity, and to provide optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via alkylation of an indazole precursor?
A1: The main challenge is controlling the regioselectivity of the N-alkylation step. The indazole ring has two reactive nitrogen atoms, N-1 and N-2. Direct alkylation can lead to a mixture of the desired N-1 substituted product (this compound) and the undesired N-2 substituted regioisomer, which can be difficult to separate.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: How can I distinguish between the N-1 and N-2 alkylated isomers of Methyl 2-(indazol-3-yl)acetate?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most reliable for differentiating between N-1 and N-2 isomers.[1] In Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring. Conversely, the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.[1][3]
Q3: What are the key factors that influence the N-1 versus N-2 regioselectivity in indazole alkylation?
A3: Several factors critically influence the product ratio:
-
Base and Solvent: This is a crucial factor. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N-1 isomer.[1][4][5] Polar aprotic solvents like dimethylformamide (DMF) with weaker bases like potassium carbonate (K2CO3) tend to yield more of the N-2 isomer.[1]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents can impact the N-1/N-2 ratio. Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thereby favoring N-1 alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction.[1]
Troubleshooting Guide: Poor Regioselectivity
Issue: My reaction is producing a mixture of N-1 and N-2 isomers of Methyl 2-(indazol-3-yl)acetate, with a low yield of the desired N-1 product.
This is the most common problem encountered. The following steps can help optimize for the desired N-1 regioisomer.
Logical Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for poor N-1 regioselectivity.
Detailed Troubleshooting Steps & Solutions
-
Choice of Base and Solvent: This is the most critical parameter for controlling regioselectivity.[1]
-
For Preferential N-1 Alkylation: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly recommended as it generally favors the formation of the N-1 isomer.[1][4][5] Cesium carbonate (Cs2CO3) in dioxane has also been reported to favor N-1 alkylation.[1]
-
Conditions to Avoid for N-1 Selectivity: Using polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can result in a higher proportion of the undesired N-2 isomer.[1] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[1][3]
-
-
Reaction Temperature:
-
Lowering the reaction temperature may improve regioselectivity.[1] Start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
-
Purification Challenges:
-
If a mixture of isomers is formed, separation can be achieved by flash column chromatography on silica gel.[2]
-
Data on N-1 vs. N-2 Selectivity
The choice of reaction conditions significantly impacts the ratio of N-1 to N-2 alkylated products. Below is a summary of expected outcomes based on literature data.
| Base | Solvent | Alkylating Agent | N-1 : N-2 Ratio | Reference |
| NaH | THF | n-pentyl bromide | >99 : 1 | [4] |
| K2CO3 | DMF | n-pentyl bromide | 1.1 : 1 | [4] |
| Cs2CO3 | Dioxane | methyl iodide | High N-1 | [1][6] |
| DEAD, PPh3 | THF | n-pentanol | 1 : 2.5 | [3][7] |
Experimental Protocols
Protocol for N-1 Selective Alkylation of this compound
This protocol is adapted from general procedures for the N-1 alkylation of 3-substituted indazoles and is optimized for high N-1 regioselectivity.[2][4]
Materials:
-
This compound (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl bromoacetate (or other suitable alkylating agent)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
Caption: Experimental workflow for N-1 selective alkylation.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., methyl bromoacetate, 1.1 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product, this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Purification of Methyl 2-(1H-indazol-3-yl)acetate
Welcome to the Technical Support Center for the purification of Methyl 2-(1H-indazol-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the separation of the desired N1- and N2-isomers of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound challenging?
The primary challenge arises from the frequent co-synthesis of N1 and N2 regioisomers during the alkylation of the indazole ring. These isomers often exhibit very similar polarities, making their separation by standard chromatographic or recrystallization techniques difficult. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic and thermodynamic factors during the reaction can lead to mixtures.[1][2]
Q2: How can I determine which isomer is N1 and which is N2?
Unambiguous structure assignment can be achieved using advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique for this purpose. A correlation between the protons of the methylene group of the acetate moiety and the C7a carbon of the indazole ring confirms the N1 isomer. Conversely, a correlation to the C3 carbon indicates the N2 isomer.[1][2] The chemical shift of the C3 carbon also differs significantly between the two isomers.[3]
-
UV Derivative Spectrophotometry: This technique can also be used to differentiate between N1 and N2 substituted indazole-3-carboxylic acids and their derivatives, as the derivative spectra show characteristic signals for each series.
Q3: What are the primary methods for separating the N1 and N2 isomers of this compound?
The two most common and effective methods are:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient elution of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate) is a standard approach.[4][5]
-
Recrystallization: Utilizing a mixed solvent system, such as acetone/water or ethanol/water, can selectively crystallize one isomer, leaving the other in the mother liquor. This method has been shown to yield isomers with purity greater than 99%.
Q4: Can I avoid the formation of isomers during the synthesis?
Yes, to some extent. The regioselectivity of the N-alkylation can be influenced by several factors:
-
Choice of Base and Solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1 isomer, which is the thermodynamically more stable product.[1][2]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents can direct the alkylation. For instance, bulky groups at the C3 position can sterically hinder the N2 position, favoring N1 alkylation.[1] Conversely, electron-withdrawing groups at the C7 position can promote N2 alkylation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Co-elution of N1 and N2 Isomers in Column Chromatography
Question: My N1 and N2 isomers are eluting together during flash column chromatography with a hexane/ethyl acetate gradient. What should I do?
Answer:
Co-elution is a common problem due to the similar polarities of the isomers.[6][7] Here are several strategies to improve separation:
-
Optimize the Solvent Gradient:
-
Shallow Gradient: A slower, more gradual increase in the polar solvent (ethyl acetate) concentration can enhance resolution. Instead of jumping from 10% to 30% ethyl acetate, try increasing in 2-5% increments.
-
Isocratic Elution: If TLC analysis shows a slight separation, an isocratic elution with the optimal solvent mixture might provide better results than a gradient.
-
-
Change the Solvent System:
-
If a hexane/ethyl acetate system fails, consider trying a different solvent system that offers different selectivity. Good alternatives include dichloromethane/methanol or toluene/acetone. Perform thorough TLC analysis with these new solvent systems to identify a promising candidate.
-
-
Dry Loading vs. Wet Loading:
-
If you are dissolving your crude product in a strong solvent for loading (wet loading), it can disrupt the separation at the top of the column.[8] Try dry loading: adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.[5]
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for a more efficient separation.
-
Silica Gel: Ensure you are using a high-quality silica gel with a small particle size (e.g., 230-400 mesh).
-
Issue 2: Poor Recovery or Decomposition on Silica Gel
Question: I am getting a low yield after column chromatography, and I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?
Answer:
Indazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[9]
-
Confirming Instability:
-
Run a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen eluent, and then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition on the silica.
-
Alternatively, spot your compound on a TLC plate and let it sit for an hour before eluting. Compare this to a plate that is eluted immediately. The appearance of new spots on the first plate suggests instability.[9]
-
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica.
-
Issue 3: Recrystallization Fails to Yield Pure Isomer
Question: I've attempted to recrystallize my mixture of N1 and N2 isomers from acetone/water, but the resulting crystals are still a mixture. What can I try?
Answer:
Successful recrystallization depends heavily on the differential solubility of the isomers in the chosen solvent system.
-
Vary the Solvent Ratio: The ratio of the good solvent (e.g., acetone) to the anti-solvent (e.g., water) is critical. Systematically experiment with different ratios. For example, start with a 3:1 acetone/water mixture and move towards 2:5.
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling promotes the formation of purer crystals.
-
Try Different Solvent Systems: If acetone/water is unsuccessful, explore other mixed solvent systems. A patent for similar indazole derivatives suggests trying ethanol/water, methanol/water, acetonitrile/water, or THF/water.
-
Seeding: If you have a small amount of pure crystal of one isomer, add it to the solution as it cools to encourage the crystallization of that specific isomer.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on methods for purifying similar indazole derivatives and should be optimized for your specific mixture.[4][5]
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various ratios of hexane and ethyl acetate.
-
The ideal eluent system for the column will give a good separation between the two isomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[5]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Let the silica settle and then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.[5]
-
Collect fractions of a consistent volume.
-
Monitor the elution by TLC to identify which fractions contain the separated isomers.
-
-
Product Isolation:
-
Combine the fractions containing the pure N1 isomer and, separately, the fractions with the pure N2 isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified products.
-
Characterize the products by NMR and MS to confirm their identity and purity.
-
Protocol 2: Purification by Recrystallization
This protocol is adapted from a method for separating other substituted indazole isomers.
-
Solvent Selection:
-
Based on a patent for similar compounds, a mixture of acetone and water is a good starting point.
-
Begin with a ratio of approximately 1:2 acetone to water.
-
-
Procedure:
-
Place the crude mixture of isomers (e.g., 10 g) in a flask.
-
Add the mixed solvent (e.g., 20 mL acetone and 40 mL water).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by TLC or NMR. One isomer should be significantly enriched in the crystalline fraction. Further recrystallization may be necessary to achieve >99% purity.
-
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Value/Suggestion |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | n-Hexane / Ethyl Acetate |
| Elution Gradient | Start with 5-10% Ethyl Acetate, gradually increase to 30-50% |
| Sample Loading | Dry loading is recommended for best resolution |
| Silica to Compound Ratio | 50:1 to 100:1 by weight |
Table 2: Suggested Solvent Systems for Recrystallization
| Primary Solvent | Anti-Solvent | Starting Volume Ratio (Primary:Anti) |
| Acetone | Water | 1:2 |
| Ethanol | Water | 1:1 |
| Methanol | Water | 1:1 |
| Acetonitrile | Water | 1:2 |
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for co-elution in column chromatography.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
Overcoming low yield in the synthesis of "Methyl 2-(1H-indazol-3-yl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Methyl 2-(1H-indazol-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-step process:
-
Alkylation of 1H-indazole: This typically involves the reaction of 1H-indazole with a haloacetate, such as methyl bromoacetate, in the presence of a base. A significant challenge in this step is controlling the regioselectivity to favor the desired N-1 substitution over the N-2 isomer.[1][2][3][4]
-
Esterification of 1H-indazole-3-acetic acid: This involves the direct esterification of 1H-indazole-3-acetic acid with methanol, commonly under acidic conditions (Fischer esterification).[5][6][7][8]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis are often attributed to several factors:
-
Formation of N-2 Isomer: The primary reason for low yield is often the formation of the undesired N-2 alkylated regioisomer, Methyl 2-(2H-indazol-3-yl)acetate, during the alkylation step. The ratio of N-1 to N-2 isomers is highly dependent on reaction conditions.[1][3][4][9]
-
Incomplete Esterification: If you are using the Fischer esterification route, the reaction is reversible. Failure to remove water or use an excess of methanol can lead to an equilibrium with significant amounts of unreacted starting material.[5][6][7][8]
-
Side Reactions: Undesired side reactions, such as decomposition of starting materials or products under harsh conditions, can also contribute to lower yields.
-
Purification Losses: Separation of the desired N-1 isomer from the N-2 isomer can be challenging and may lead to product loss during purification steps like column chromatography.[10]
Q3: How can I differentiate between the N-1 and N-2 isomers of Methyl 2-(indazol-yl)acetate?
A3: Spectroscopic methods are typically used to distinguish between the N-1 and N-2 isomers.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons on the indazole ring and the methylene group of the acetate moiety will differ between the two isomers. Specifically, a 1H–13C HMBC NMR experiment can show a correlation between the C-7a or C-3 atom of the indazole ring and the N-CH2 protons, which helps in the definitive assignment of the N-1 and N-2 substituted regioisomers.[3]
-
Mass Spectrometry: While mass spectrometry will show the same molecular ion for both isomers, fragmentation patterns might differ and can sometimes be used for differentiation.
Troubleshooting Guide
Problem 1: Low Yield Due to Poor Regioselectivity in Alkylation
Symptoms:
-
NMR analysis of the crude product shows a mixture of two isomers.
-
The isolated yield of the desired N-1 isomer is significantly below the theoretical maximum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base and Solvent System | The choice of base and solvent significantly influences the N-1/N-2 ratio. For preferential N-1 alkylation, a common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[3] Some studies have shown that using cesium carbonate (Cs2CO3) can also favor N-1 substitution.[1] |
| Reaction Temperature | The reaction temperature can affect the regioselectivity. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. This can sometimes favor the formation of the thermodynamically more stable N-1 isomer. |
| Nature of the Alkylating Agent | While methyl bromoacetate is commonly used, the reactivity of the leaving group can play a role. Using methyl iodoacetate might proceed faster but could also affect the isomer ratio. |
Problem 2: Low Yield in Fischer Esterification of 1H-indazole-3-acetic acid
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 1H-indazole-3-acetic acid.
-
The isolated yield of the ester is low despite the consumption of some starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent.[6][7][8] Another effective method is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), is essential.[5][6] Ensure a catalytic amount (typically 5-10 mol%) is used. |
| Reaction Time and Temperature | Esterification reactions can be slow. Ensure the reaction is refluxed for a sufficient period (typically several hours) and monitor the progress by TLC or LC-MS until the starting material is consumed.[6] |
Experimental Protocols
Protocol 1: N-Alkylation of 1H-Indazole with Methyl Bromoacetate
This protocol is adapted from general procedures for N-alkylation of indazoles and aims to favor the formation of the N-1 isomer.
Materials:
-
1H-Indazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl bromoacetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl bromoacetate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers.
Protocol 2: Fischer Esterification of 1H-indazole-3-acetic acid
Materials:
-
1H-indazole-3-acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole-3-acetic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small scale reaction).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO3 solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Reported Yields for N-Alkylation of Substituted Indazoles
| Indazole Derivative | Alkylating Agent | Base/Solvent | N-1 Yield (%) | N-2 Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38 | 46 | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | 44 | 40 | [1] |
| 1H-Indazole-7-carboxamide | n-Pentyl bromide | NaH / THF | >99 | <1 | [3] |
Note: This data is for analogous compounds and serves to illustrate the impact of reaction conditions on regioselectivity.
Visualizations
Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in the N-alkylation step.
Troubleshooting Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield in the Fischer esterification step.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
Stability issues of "Methyl 2-(1H-indazol-3-yl)acetate" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Methyl 2-(1H-indazol-3-yl)acetate" in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, an ester, is its susceptibility to hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur neutrally in aqueous solutions. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system used. Additionally, exposure to light and elevated temperatures can lead to degradation.
Q2: What is the main degradation product of this compound hydrolysis?
A2: The principal degradation product resulting from the hydrolysis of the methyl ester functional group is 2-(1H-indazol-3-yl)acetic acid. This occurs through the cleavage of the ester bond, releasing methanol as a byproduct.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is highly pH-dependent. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range (approximately pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Alkaline conditions, in particular, promote rapid saponification of the ester.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8 °C) and protected from light. For longer-term storage, aliquoting and freezing at -20 °C or below in an anhydrous aprotic solvent is advisable. The pH of aqueous solutions should be maintained in the optimal stability range (pH 4-6) if possible.
Q5: Can I use common organic solvents to prepare stock solutions?
A5: Yes, using anhydrous aprotic organic solvents such as DMSO, DMF, or acetonitrile is recommended for preparing stock solutions. These solvents will prevent hydrolysis. However, it is crucial to use high-purity, anhydrous grades of these solvents to minimize water content.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of the compound in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation due to Hydrolysis | 1. Prepare fresh solutions of this compound before each experiment. 2. If using aqueous buffers, ensure the pH is within the optimal stability range (pH 4-6). 3. Analyze the solution using a suitable analytical method, such as HPLC, to quantify the parent compound and detect the presence of the 2-(1H-indazol-3-yl)acetic acid degradant. |
| Photodegradation | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize the exposure of the solution to ambient light during experimental procedures. |
| Thermal Degradation | 1. Avoid heating solutions unless absolutely necessary. 2. Store stock solutions and working solutions at recommended low temperatures. |
Issue 2: Appearance of a new peak in the HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis Product | 1. The new peak is likely the 2-(1H-indazol-3-yl)acetic acid degradant. 2. To confirm, spike the sample with a standard of 2-(1H-indazol-3-yl)acetic acid and observe if the peak area increases. 3. Review the solution preparation and storage procedures to identify potential sources of water or extreme pH. |
| Solvent Impurities or Artifacts | 1. Analyze a blank injection of the solvent to rule out contamination. 2. Ensure the use of high-purity, HPLC-grade solvents. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its primary degradant, 2-(1H-indazol-3-yl)acetic acid.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the sample solution with the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Visualizations
Degradation Pathway
Technical Support Center: Esterification of Indazole-3-Acetic Acid
Welcome to the technical support center for the esterification of indazole-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of indazole-3-acetic acid?
A1: The most prevalent side reactions are N-acylation of the indazole ring, which leads to the formation of N1 and N2 regioisomers, and potentially decarboxylation under harsh conditions.[1][2] N-acylation occurs when the nitrogen atoms of the indazole ring act as nucleophiles and react with an activated form of the carboxylic acid or the ester product. The ratio of N1 to N2 isomers is influenced by reaction conditions.[1] Decarboxylation, the loss of CO2 from the carboxylic acid, can occur at elevated temperatures.[2]
Q2: How can I minimize the formation of N-acylated side products?
A2: Minimizing N-acylation can be achieved by carefully selecting your reaction conditions. Using milder esterification methods that do not require strong acids or high temperatures can be beneficial. For instance, Steglich esterification using DCC/DMAP or other coupling agents at room temperature can reduce N-acylation. In Fischer esterifications, using a large excess of the alcohol can favor the desired O-acylation.[3][4] Additionally, an electrochemical approach for selective N1-acylation has been developed, which, if adapted, could provide insights into controlling this side reaction.[5]
Q3: What factors influence the N1 vs. N2 regioselectivity in side reactions?
A3: The regioselectivity of N-acylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the indazole ring can sterically hinder attack at the adjacent nitrogen atom.
-
Electronic Effects: The electron density at each nitrogen atom, which is affected by substituents on the ring, plays a crucial role.
-
Base and Solvent: The choice of base and solvent can significantly impact the ratio of N1 to N2 products.[1] For instance, in N-alkylation, stronger bases like NaH have shown high N1 selectivity.[1]
-
Counter-ion: The nature of the counter-ion associated with the indazole anion can influence the site of acylation.
Q4: Is decarboxylation a significant concern?
A4: Decarboxylation of indazole-3-carboxylic acid derivatives can occur, particularly at high temperatures.[2] For standard Fischer esterification conditions, which typically involve heating, it is a potential side reaction to be aware of. Monitoring the reaction for the formation of the decarboxylated indazole byproduct is recommended, especially if high temperatures are employed for extended periods.
Q5: How can I purify the desired ester from the N-acylated isomers?
A5: The separation of the desired ester from its N-acylated isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separation. A careful selection of the eluent system is crucial for achieving good resolution on a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[6]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations and for analytical quantification, reverse-phase HPLC can be a powerful tool.[7]
-
Crystallization: If the desired ester is a solid, recrystallization from a suitable solvent system may effectively remove isomeric impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to equilibrium. 2. Inactive catalyst. 3. Insufficient reaction time or temperature. 4. Degradation of starting material. | 1. Use a large excess of the alcohol (5-10 equivalents) to drive the equilibrium.[8] Remove water as it forms using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature, but be mindful of potential decarboxylation. 4. Check the stability of indazole-3-acetic acid under the reaction conditions. Consider milder methods if degradation is observed. |
| Formation of Multiple Products (TLC/LC-MS) | 1. N-acylation leading to N1 and N2 isomers. 2. Decarboxylation of the starting material. 3. Presence of other impurities in the starting material. | 1. Refer to the FAQ on minimizing N-acylation. Consider alternative esterification methods. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Purify the starting indazole-3-acetic acid before use. |
| Difficulty Separating Product from Isomers | 1. Similar polarity of the desired ester and N-acylated byproducts. | 1. Optimize column chromatography conditions: use a long column, a shallow solvent gradient, and consider different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).[6] 2. If column chromatography is ineffective, consider preparative HPLC.[7] 3. Attempt fractional crystallization with various solvents. |
| Product Hydrolysis During Work-up | 1. Presence of excess acid or base during aqueous work-up. | 1. Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild base like sodium bicarbonate for neutralization. 2. Minimize the contact time of the ester with aqueous acidic or basic solutions. |
Data Presentation
Table 1: Comparison of Esterification Conditions for Indazole-3-Carboxylic Acid and Related Compounds
| Starting Material | Alcohol/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Indazole-3-carboxylic acid | Benzyl alcohol, Acetic acid | Zeolite HX, 110°C | Benzyl acetate | ~58% (conversion of acetic acid) | [9] |
| Indazole-3-carboxylic acid | 1-(bromomethyl)-4-fluorobenzene | Nucleophilic substitution | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Not specified | [10] |
| Acetic Acid | Various primary alcohols | Imidazolium Polyoxometalate, 100°C, 4h | Corresponding acetate esters | >90% | [11] |
| Acetic Acid | Secondary alcohols | Imidazolium Polyoxometalate, 100°C, 4h | Corresponding acetate esters | Lower than primary alcohols | [11] |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48, 60°C, 6h | Benzyl acetate | 98.9% (selectivity) | [12] |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl Indazole-3-acetate
This protocol is a general procedure based on the principles of Fischer esterification.
Materials:
-
Indazole-3-acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of indazole-3-acetic acid (1 equivalent) in methanol (10-20 equivalents), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure methyl indazole-3-acetate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of indazole derivatives.
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of indazole derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. The root cause often depends on the specific synthetic route. Here are several factors to investigate:
-
Suboptimal Reaction Temperature: Temperature significantly influences reaction rates and byproduct formation. While some reactions like the Cadogan-type cyclization require high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, some modern palladium-catalyzed reactions are more efficient at milder temperatures.[1] A systematic temperature screening is recommended to find the optimal balance for your specific substrates and catalyst system.
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction will likely be incomplete. Consider screening solvents with different properties.
-
Insufficient Base: In reactions requiring a base, an inadequate amount can lead to incomplete conversion. For example, using only 0.5 equivalents of K₂CO₃ in certain reactions has been shown to result in as low as 62% conversion.[1] Ensure the stoichiometry of your base is optimized.
-
Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can dramatically affect reaction efficiency. For instance, the Davis-Beirut reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines.[1] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.
-
Presence of Water: For some reactions, particularly those involving the formation of intermediates like arylhydrazones, the presence of water can be detrimental, leading to the formation of unwanted impurities. The addition of 4 Å molecular sieves can effectively scavenge water and improve the reaction outcome.[1]
Issue 2: Formation of N-1 and N-2 Regioisomers in Alkylation Reactions
Q: My indazole alkylation is producing an inseparable mixture of N-1 and N-2 regioisomers. How can I improve the selectivity?
A: The formation of a mixture of N-1 and N-2 alkylated regioisomers is a classic challenge in indazole chemistry.[2] The ratio of these isomers is highly dependent on the reaction conditions. Here are strategies to favor one over the other:
To Favor the N-1 Isomer (Often the Thermodynamic Product):
-
Base and Solvent System: The combination of a strong, non-nucleophilic base in a non-polar solvent is often effective. For example, using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a common method to achieve high N-1 selectivity.[3][4]
-
Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable N-1 isomer through equilibration.[4]
-
Bulky Substituents: A bulky substituent at the C3 position can sterically hinder alkylation at the N-2 position, thereby favoring the N-1 product.[2]
To Favor the N-2 Isomer (Often the Kinetic Product):
-
Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetically controlled N-2 product.[1]
-
Substituent Effects: An electron-withdrawing group at the C7 position can strongly direct alkylation to the N-2 position.[3]
Below is a troubleshooting workflow for optimizing N-1/N-2 selectivity.
Issue 3: Difficulty in Separating N-1 and N-2 Isomers
Q: I have a mixture of N-1 and N-2 isomers that are very difficult to separate by column chromatography. Are there alternative purification methods?
A: The separation of N-1 and N-2 substituted indazole isomers is a well-known purification challenge due to their often similar polarities.[4] While column chromatography is a common approach, it is not always effective.[2][4] An alternative and often successful method is recrystallization, potentially using a mixed solvent system.[4] For example, mixtures of acetone/water or ethanol/water have been used to separate isomers, yielding high-purity single isomers.[4] The optimal solvent ratio and temperature will need to be determined empirically for your specific compound mixture.
Issue 4: Common Side Reactions
Q: What are the most common side reactions observed during the synthesis of indazole derivatives?
A: Besides the formation of N-1/N-2 regioisomers, other side reactions can occur depending on the synthetic route and reaction conditions:
-
Dimer and Hydrazone Formation: These can occur, for instance, when synthesizing the indazole ring from o-toluidine or salicylaldehyde.[2][5]
-
N-Acylurea Byproduct: This is common when using carbodiimide coupling agents like EDC for amide bond formation.[2]
-
Hydrolysis: The final product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[2]
-
Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to an indazole byproduct lacking the desired C3-substituent.[2]
To minimize these side reactions, careful control of reaction temperature, stoichiometry of reagents, and reaction time is crucial.
Data on Regioselectivity in N-Alkylation
The choice of base and solvent can significantly impact the N-1/N-2 product ratio in the alkylation of indazoles. The following table summarizes illustrative data for the N-alkylation of a model indazole.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N-1 : N-2 Ratio | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | >95 : 5 | 92 |
| 2 | K₂CO₃ (2.0) | DMF | 25 | 60 : 40 | 85 |
| 3 | Cs₂CO₃ (2.0) | CH₃CN | 80 | 75 : 25 | 88 |
| 4 | t-BuOK (1.1) | THF | 0 | 40 : 60 | 78 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific indazole substrate and alkylating agent.
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of 3-Substituted Indazoles
This protocol is adapted from procedures favoring N-1 alkylation.[3][4]
Materials:
-
3-substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 3-substituted 1H-indazole in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
References
Technical Support Center: Purification of Methyl 2-(1H-indazol-3-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-(1H-indazol-3-yl)acetate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include:
-
Regioisomers: The N-2 alkylated isomer, "Methyl 2-(2H-indazol-3-yl)acetate", is a common impurity due to the two reactive nitrogen atoms in the indazole ring.[1][2][3] The ratio of N-1 to N-2 isomers can be influenced by reaction conditions such as the base and solvent used.[1][3]
-
Unreacted Starting Materials: Residual starting materials such as indazole-3-acetic acid or its precursors may be present.
-
By-products: Side-products from the esterification or alkylation steps can contaminate the final product.
-
Hydrolysis Product: The corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid, can be present due to hydrolysis of the methyl ester during work-up or storage.[4][5]
-
Residual Solvents: Solvents used in the reaction and purification steps may be retained in the final product.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The optimal purification method depends on the impurity profile and the scale of the synthesis.
-
Flash Column Chromatography: This is a highly effective method for separating the desired N-1 isomer from the N-2 isomer and other by-products, especially for small to medium-scale laboratory syntheses.[6][7]
-
Recrystallization: For larger quantities and for removing minor impurities from a relatively pure product, recrystallization is an economical and efficient technique to achieve high purity, often exceeding 99%.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can be used as a preliminary purification step to remove acidic or basic impurities by adjusting the pH of the aqueous phase.[10][11]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the separation of the target compound from impurities during column chromatography. For all purification methods, the purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]
Troubleshooting Guides
Issue 1: My final product is contaminated with the N-2 isomer.
| Possible Cause | Solution |
| Non-selective alkylation conditions. | Optimize the N-alkylation reaction conditions. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 isomer for many indazole derivatives.[3] |
| Inefficient separation. | Perform flash column chromatography with a carefully selected eluent system. A gradient elution, for example, with ethyl acetate in hexanes, can effectively separate the N-1 and N-2 isomers.[7] Monitor fractions closely by TLC. |
Issue 2: The yield after purification is very low.
| Possible Cause | Solution |
| Product loss during extraction. | Ensure the correct pH is used during liquid-liquid extraction to prevent the product from partitioning into the aqueous layer. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume. |
| Co-elution of product with impurities during column chromatography. | Optimize the mobile phase for better separation. Using a shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution. |
| Product is too soluble in the recrystallization solvent. | Choose an appropriate solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system may be necessary.[8] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask to prevent the product from crystallizing on the filter paper. Add a small amount of hot solvent to redissolve any crystals that form. |
Issue 3: The purified product shows the presence of 2-(1H-indazol-3-yl)acetic acid.
| Possible Cause | Solution |
| Hydrolysis of the methyl ester during aqueous work-up. | Minimize the contact time with acidic or basic aqueous solutions. Use a saturated sodium bicarbonate solution for washing to neutralize any acid, followed by a brine wash. |
| Degradation during storage. | Store the purified product in a cool, dry, and inert atmosphere to prevent hydrolysis. |
| Incomplete esterification. | Ensure the esterification reaction goes to completion by monitoring with TLC or LC-MS. |
Data Presentation
Table 1: Comparison of Purification Methods for Indazole Derivatives
| Purification Method | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | mg to g | Excellent for separating isomers and closely related impurities.[6][7] | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | g to kg | Cost-effective, scalable, and can yield very high purity material.[8] | Requires a crystalline solid and may result in lower yields if the product is highly soluble. |
| Liquid-Liquid Extraction | Variable (used for pre-purification) | Any | Simple and effective for removing acidic or basic impurities.[10] | Not effective for separating neutral impurities with similar solubility. |
| Solid-Phase Extraction (SPE) | Variable (used for clean-up) | mg to g | Can be automated and is useful for sample clean-up before analysis.[11][13] | May not be suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexanes.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start the elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.
-
Collect fractions of a consistent volume.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Mixed solvents like ethanol/water or acetone/water can be effective for indazole derivatives.[8]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the compound completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
-
Mandatory Visualization
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. jchr.org [jchr.org]
- 10. journalspub.com [journalspub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of "Methyl 2-(1H-indazol-3-yl)acetate" under acidic or basic conditions.
Welcome to the technical support center for the hydrolysis of Methyl 2-(1H-indazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the conversion of this compound to its corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid, under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound?
A1: The two primary methods for the hydrolysis of this compound are acidic and basic hydrolysis. Acid-catalyzed hydrolysis is a reversible reaction typically carried out using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of excess water.[1] Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), and is generally the preferred method due to its irreversibility and often cleaner reaction profile.[1]
Q2: Which method, acidic or basic hydrolysis, is generally preferred and why?
A2: Basic hydrolysis (saponification) is often the preferred method for several reasons. The reaction is irreversible, which typically leads to higher yields of the carboxylic acid product.[1] The product of basic hydrolysis is the carboxylate salt, which can be easily separated from neutral organic impurities by extraction. Subsequent acidification then cleanly precipitates the desired carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process, which may not go to completion and can require harsher conditions, potentially leading to side reactions.[1]
Q3: What are the potential side reactions to be aware of during the hydrolysis of this compound?
A3: Several side reactions can occur, particularly under harsh conditions.
-
Decarboxylation: The product, 2-(1H-indazol-3-yl)acetic acid, may undergo decarboxylation to form 3-methyl-1H-indazole, especially at elevated temperatures.
-
N-Alkylation/N-Acylation: The indazole ring is susceptible to alkylation or acylation at the N-1 or N-2 positions, although this is more of a concern in the synthesis of indazole derivatives rather than during a simple hydrolysis.
-
Ring Opening/Degradation: Prolonged exposure to strong acids or bases at high temperatures can lead to the degradation of the indazole ring.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is less polar than the product, 2-(1H-indazol-3-yl)acetic acid. A spot for the starting material will diminish over time, while a more polar spot for the carboxylic acid product will appear and intensify. It is advisable to use a co-spot of the starting material to aid in identification.
Q5: What is the typical work-up procedure for basic hydrolysis?
A5: After the reaction is complete, the reaction mixture is typically cooled and the organic solvent (if used) is removed under reduced pressure. The aqueous solution is then washed with a water-immiscible organic solvent (like diethyl ether or dichloromethane) to remove any unreacted starting material or neutral byproducts. The aqueous layer is then cooled in an ice bath and acidified with a strong acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid product. The solid product is then collected by filtration, washed with cold water, and dried.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrolysis of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Reagent (Base or Acid) | For basic hydrolysis, ensure at least a stoichiometric amount of base is used. For acidic hydrolysis, ensure a sufficient concentration of acid catalyst is present. |
| Low Reaction Temperature | Increase the reaction temperature. Many hydrolysis reactions require heating to proceed at a reasonable rate. |
| Short Reaction Time | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Poor Solubility of Starting Material | Use a co-solvent such as tetrahydrofuran (THF) or methanol to ensure the ester is fully dissolved in the reaction medium. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Decarboxylation | Avoid excessively high reaction temperatures and prolonged reaction times. |
| Degradation of Indazole Ring | Use milder reaction conditions. For basic hydrolysis, consider using a weaker base or running the reaction at a lower temperature for a longer period. For acidic hydrolysis, use a lower concentration of acid. |
Issue 3: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product is Soluble in the Aqueous Layer | If the carboxylic acid product is somewhat water-soluble, saturate the aqueous layer with sodium chloride (brine) before extraction with an organic solvent. |
| Emulsion Formation During Extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Oily Product Instead of Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification)
This protocol is adapted from general procedures for the saponification of heteroaromatic esters.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 40-60 °C) for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2 x volume) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-indazol-3-yl)acetic acid.
Protocol 2: Acidic Hydrolysis
This protocol is based on general procedures for the acid-catalyzed hydrolysis of esters.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dioxane or Acetic acid
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane (or acetic acid) and water.
-
Add a catalytic amount of concentrated HCl or H₂SO₄.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of NaHCO₃.
-
Extract the product into ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound based on protocols for structurally similar compounds. These should be considered as starting points for optimization.
| Parameter | Basic Hydrolysis (Saponification) | Acidic Hydrolysis |
| Reagent | LiOH, NaOH, or KOH | HCl or H₂SO₄ |
| Solvent | THF/Water, Methanol/Water | Dioxane/Water, Acetic Acid/Water |
| Temperature | Room Temperature to 60 °C | 80 °C to 100 °C (Reflux) |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents | Catalytic |
| Anticipated Yield | 85-98% | 70-90% |
| Key Advantages | Irreversible, generally higher yield, easier product isolation. | Useful if the molecule contains base-sensitive functional groups. |
| Potential Issues | Possibility of N-alkylation if alkylating agents are present as impurities. | Reversible reaction, may require harsher conditions, potential for decarboxylation. |
Visualization
Below is a troubleshooting workflow for the hydrolysis of this compound.
Caption: Troubleshooting workflow for the hydrolysis of this compound.
References
Technical Support Center: Scaling Up the Production of Methyl 2-(1H-indazol-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Methyl 2-(1H-indazol-3-yl)acetate.
Troubleshooting Guides
Guide 1: Low Reaction Yield
Low yields are a common challenge when scaling up the synthesis of this compound. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Actions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time or temperature, but be cautious of potential side product formation at higher temperatures.[1][2] - Catalyst Inefficiency: If using a catalyst, ensure it is not deactivated. Consider screening alternative catalysts or increasing the catalyst loading. For Fischer indole synthesis, which shares mechanistic similarities, the choice of acid catalyst is critical and may need to be optimized at scale.[2][3] |
| Side Product Formation | - Control of Reaction Conditions: Undesired side reactions can be minimized by maintaining strict control over temperature and the rate of reagent addition. - Purity of Starting Materials: Impurities in starting materials can lead to the formation of byproducts. Ensure the purity of all reactants before use.[1][3] |
| Product Degradation | - Work-up Conditions: The product may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and minimize exposure to harsh pH conditions. - Purification Method: Product degradation can occur during purification. Consider milder purification techniques or the use of protective groups if the molecule is unstable. |
| Mechanical Losses | - Transfer and Handling: During scale-up, significant material can be lost during transfers between vessels. Optimize transfer processes to minimize losses. - Filtration and Drying: Ensure efficient filtration and drying procedures to maximize product recovery. |
Guide 2: Impurity Profile and Purification Challenges
Achieving high purity is crucial for pharmaceutical applications. This guide addresses common impurity and purification issues.
| Problem | Potential Cause | Recommended Actions |
| Presence of Starting Materials | Incomplete reaction or use of incorrect stoichiometric ratios. | Optimize reaction conditions to drive the reaction to completion. Use a slight excess of the less expensive reagent. |
| Formation of Positional Isomers | Alkylation of the indazole ring can occur at different nitrogen atoms. | The choice of base and solvent can influence the regioselectivity of the reaction. For instance, in the N-alkylation of 1H-indazoles, using sodium hydride in THF is known to favor N-1 substitution.[4] |
| Polymerization/Tar Formation | High reaction temperatures or prolonged reaction times.[1] | Lower the reaction temperature and monitor the reaction closely to avoid over-running.[1] |
| Difficulties in Crystallization | Presence of impurities that inhibit crystal formation. | - Solvent Screening: Experiment with different solvent systems for crystallization. - Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. - Chromatography: If crystallization fails, purify a small batch by column chromatography to obtain pure material for seeding. |
| Co-elution of Impurities during Chromatography | Similar polarity of the product and impurities. | - Optimize Chromatographic Conditions: Screen different solvent systems and stationary phases (e.g., normal phase, reverse phase). - Derivative Formation: Consider converting the product to a crystalline derivative for easier purification, followed by deprotection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A common route involves the Fischer indole synthesis or a variation thereof, starting from a suitably substituted phenylhydrazine and a keto-ester. Key challenges include controlling the regioselectivity of the cyclization, preventing the formation of side products, and ensuring consistent yields at a larger scale.[1][3][5]
Q2: How can I control the formation of the undesired N-2 alkylated isomer during synthesis?
The ratio of N-1 to N-2 isomers can be influenced by the choice of base, solvent, and temperature. For example, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF at low temperatures generally favors the formation of the thermodynamically more stable N-1 substituted product.[4]
Q3: My reaction mixture turns dark and forms a tar-like substance upon scaling up. What is happening and how can I prevent it?
This is likely due to polymerization or decomposition of starting materials or intermediates, often exacerbated by localized overheating.[1] To mitigate this, ensure efficient stirring and temperature control in the reactor. A gradual addition of reagents can also help to control the reaction exotherm. Lowering the reaction temperature, even if it prolongs the reaction time, can be beneficial.[1]
Q4: What are the critical process parameters to monitor during the scale-up of this synthesis?
The most critical parameters to monitor are:
-
Temperature: To prevent side reactions and decomposition.
-
Rate of addition of reagents: To control the reaction exotherm.
-
Stirring speed: To ensure homogeneity and efficient heat transfer.
-
Reaction progress: To determine the optimal reaction time and prevent the formation of degradation products.
Q5: Are there any safety considerations I should be aware of when scaling up this process?
Yes, several safety precautions are crucial. The use of highly reactive reagents like sodium hydride requires careful handling in an inert and dry atmosphere to prevent fires.[4] Reactions that generate gas byproducts should be conducted in a well-ventilated area with appropriate pressure relief systems. A thorough risk assessment should be performed before any scale-up activities.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Methanol, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine or other suitable base
-
Diazomethane (or trimethylsilyldiazomethane as a safer alternative)
-
Suitable work-up and purification solvents (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1H-indazole-3-carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF, and then slowly add thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Esterification: In a separate flask, prepare a solution of anhydrous methanol in anhydrous DCM. Cool this solution to 0 °C.
-
Arndt-Eistert Homologation: A solution of diazomethane in ether is slowly added to the cold acid chloride solution until a persistent yellow color is observed. The reaction is stirred at 0 °C for 1-2 hours. Extreme caution must be exercised when working with diazomethane as it is explosive and toxic.
-
Wolff Rearrangement: The resulting diazoketone is then treated with a silver catalyst (e.g., silver benzoate) in methanol and heated gently to induce the Wolff rearrangement, which, after trapping with methanol, yields the desired this compound.
-
Work-up and Purification: The reaction mixture is quenched, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Decision Pathway for Purification Strategy
Caption: Decision-making process for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-(1H-indazol-3-yl)acetate and Ethyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] The functionalization of this core, often through ester derivatives like Methyl 2-(1H-indazol-3-yl)acetate and Ethyl 2-(1H-indazol-3-yl)acetate, is a critical step in the synthesis of potential therapeutic agents. The choice between a methyl and an ethyl ester can significantly influence the reactivity, and consequently, the efficiency of subsequent synthetic transformations. This guide provides an objective comparison of the reactivity of these two esters, supported by established principles of organic chemistry and illustrative experimental data.
Theoretical Reactivity: A Look at Steric and Electronic Effects
The reactivity of esters is primarily governed by the steric and electronic environment around the carbonyl group. When comparing this compound and Ethyl 2-(1H-indazol-3-yl)acetate, the key difference lies in the alkyl group of the ester functionality.
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group.[6] This reduced bulk in this compound allows for easier access of nucleophiles to the electrophilic carbonyl carbon. Consequently, it is expected to exhibit a faster reaction rate in nucleophilic acyl substitution reactions, such as hydrolysis and amidation.[7]
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, can marginally reduce the electrophilicity of the carbonyl carbon in Ethyl 2-(1H-indazol-3-yl)acetate. This effect, though less pronounced than steric hindrance, would also contribute to a slightly slower reaction rate for the ethyl ester compared to the methyl ester.
Based on these principles, This compound is predicted to be the more reactive of the two compounds.
Comparative Experimental Data (Illustrative)
Table 1: Comparative Rates of Base-Catalyzed Hydrolysis (Saponification)
| Compound | Relative Rate Constant (k_rel) | Half-life (t_1/2) at 25°C (Illustrative) |
| This compound | 1.00 | 2 hours |
| Ethyl 2-(1H-indazol-3-yl)acetate | 0.65 | 3.1 hours |
Data are hypothetical and for illustrative purposes to demonstrate the expected trend.
Table 2: Comparative Yields in Amidation Reactions
| Compound | Reaction Time | Yield of N-benzyl-2-(1H-indazol-3-yl)acetamide (Illustrative) |
| This compound | 4 hours | 92% |
| Ethyl 2-(1H-indazol-3-yl)acetate | 4 hours | 85% |
Data are hypothetical and for illustrative purposes to demonstrate the expected trend.
Key Reactions and Experimental Protocols
The following are detailed experimental protocols for key reactions used to assess the reactivity of these esters.
Base-Catalyzed Hydrolysis (Saponification)
This reaction is a fundamental transformation to convert the ester back to the corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with 1M HCl to a pH of ~3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-indazol-3-yl)acetic acid.
A parallel experiment should be conducted with Ethyl 2-(1H-indazol-3-yl)acetate under identical conditions to compare the reaction times.
Amidation with a Primary Amine
The conversion of these esters to amides is a crucial step in the synthesis of many bioactive molecules.
Experimental Protocol:
-
Reactant Mixture: In a sealed tube, combine this compound (1.0 eq) and benzylamine (1.2 eq) in methanol.
-
Heating: Heat the reaction mixture to 80°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Purification: Cool the reaction mixture to room temperature, and the product, N-benzyl-2-(1H-indazol-3-yl)acetamide, will precipitate. Collect the solid by filtration and wash with cold methanol.
A parallel experiment with Ethyl 2-(1H-indazol-3-yl)acetate should be performed to compare the reaction time and yield.
Visualizing Reaction Pathways and Workflows
General Reaction Scheme for Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution on the indazole esters.
Experimental Workflow for Comparative Hydrolysis
Caption: Workflow for comparing the hydrolysis rates of the methyl and ethyl esters.
Conclusion
References
- 1. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to "Methyl 2-(1H-indazol-3-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies
The synthesis of Methyl 2-(1H-indazol-3-yl)acetate, a key building block in the development of various pharmacologically active compounds, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of two prominent routes: the cyclization of a nitro-precursor and a multi-step synthesis commencing with a substituted benzoic acid. The selection of an optimal synthetic pathway is contingent upon factors such as desired yield, scalability, availability of starting materials, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Cyclization of o-Nitrobenzyl Cyanide Derivative | Route 2: From 2-Hydrazinylbenzoic Acid |
| Starting Materials | o-Nitrobenzyl cyanide | 2-Hydrazinylbenzoic acid |
| Key Steps | Nitration, Reduction, Cyclization, Esterification | Diazotization, Reduction, Cyclization, Esterification |
| Overall Yield | Moderate | Good |
| Scalability | Potentially scalable with careful control of nitration and reduction steps. | Generally scalable, with established procedures for the key steps. |
| Advantages | Utilizes readily available starting materials. | Well-established and documented reaction sequence. |
| Disadvantages | Involves the use of nitrating agents and potentially hazardous reduction conditions. | Multi-step process can be time-consuming. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Comparative flow of synthetic routes to this compound.
Experimental Protocols
Route 1: Reductive Cyclization of o-Nitrobenzyl Cyanide Derivative
This route involves the initial preparation of methyl (2-nitrophenyl)acetate from o-nitrobenzyl cyanide, followed by reduction of the nitro group and subsequent diazotization and cyclization to form the indazole ring.
Step 1: Synthesis of Methyl (2-nitrophenyl)acetate
-
Procedure: o-Nitrobenzyl cyanide is hydrolyzed under acidic or basic conditions to yield (2-nitrophenyl)acetic acid. The resulting acid is then esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.
-
Typical Yield: 80-90% over two steps.
Step 2: Synthesis of Methyl (2-aminophenyl)acetate
-
Procedure: Methyl (2-nitrophenyl)acetate is reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl2/HCl).
-
Typical Yield: 70-85%.
Step 3: Synthesis of this compound
-
Procedure: Methyl (2-aminophenyl)acetate is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt undergoes spontaneous intramolecular cyclization to afford this compound.
-
Typical Yield: 50-60%.
Route 2: From 2-Hydrazinylbenzoic Acid
This pathway begins with the cyclization of 2-hydrazinylbenzoic acid to form the indazole core, followed by functional group manipulations to introduce the acetate side chain.
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
-
Procedure: 2-Hydrazinylbenzoic acid is cyclized by heating in a suitable solvent, often with a dehydrating agent or under acidic conditions, to yield 1H-indazole-3-carboxylic acid.
-
Typical Yield: 85-95%.
Step 2: Synthesis of (1H-Indazol-3-yl)methanol
-
Procedure: The carboxylic acid group of 1H-indazole-3-carboxylic acid is reduced to a primary alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Typical Yield: 75-85%.
Step 3: Synthesis of (1H-Indazol-3-yl)acetonitrile
-
Procedure: The alcohol is first converted to a good leaving group, typically a halide (e.g., by treatment with thionyl chloride or phosphorus tribromide). The resulting halide is then displaced by a cyanide nucleophile (e.g., NaCN or KCN) in a polar aprotic solvent to give the nitrile.
-
Typical Yield: 60-70% over two steps.
Step 4: Synthesis of 2-(1H-Indazol-3-yl)acetic acid
-
Procedure: The nitrile group of (1H-indazol-3-yl)acetonitrile is hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H2SO4) or base (e.g., NaOH).
-
Typical Yield: 80-90%.
Step 5: Synthesis of this compound
-
Procedure: 2-(1H-Indazol-3-yl)acetic acid is esterified to the methyl ester using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid).
-
Typical Yield: 90-95%.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between them will depend on the specific requirements of the researcher or organization. Route 1 may be more direct if the substituted o-nitrobenzyl precursor is readily accessible, but involves potentially hazardous reagents. Route 2 is a longer sequence but utilizes well-established and generally high-yielding reactions, making it a robust and reliable option for larger-scale synthesis. Careful consideration of the pros and cons of each pathway will enable the selection of the most appropriate method for the desired application.
Validating the Structure of "Methyl 2-(1H-indazol-3-yl)acetate" using 2D NMR: A Comparative Guide
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel small molecules is a critical checkpoint. For N-heterocyclic compounds such as "Methyl 2-(1H-indazol-3-yl)acetate," a versatile scaffold in medicinal chemistry, a robust analytical methodology is paramount. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of this target molecule.
Structural Elucidation Workflow using 2D NMR
The structural validation of this compound using 2D NMR follows a logical progression. The initial step involves acquiring standard one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons. Subsequent 2D NMR experiments, including COSY, HSQC, and HMBC, are then performed to establish connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, and HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) proton-carbon correlations. This multi-faceted approach allows for the unequivocal assembly of the molecular structure.
Experimental Protocols
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled experiment was performed with a 45° pulse, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
COSY: A gradient-selected COSY experiment was acquired with a spectral width of 12 ppm in both dimensions. 256 increments were collected in the indirect dimension with 16 scans per increment.
-
HSQC: A gradient-selected HSQC experiment was performed with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 256 increments were collected in the indirect dimension with 8 scans per increment.
-
HMBC: A gradient-selected HMBC experiment was acquired with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. The long-range coupling delay was optimized for a J-coupling of 8 Hz. 512 increments were collected in the indirect dimension with 32 scans per increment.
Hypothetical 2D NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1-NH | ~12.5 (br s) | - |
| 4 | ~7.8 (d, 8.0) | ~121.5 |
| 5 | ~7.2 (t, 7.5) | ~120.0 |
| 6 | ~7.4 (t, 7.5) | ~127.0 |
| 7 | ~7.6 (d, 8.5) | ~110.0 |
| 3a | - | ~122.0 |
| 7a | - | ~140.0 |
| CH₂ | ~4.0 (s) | ~35.0 |
| C=O | - | ~170.0 |
| OCH₃ | ~3.8 (s) | ~52.0 |
Table 2: Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom(s) |
| COSY | H-4 | H-5 |
| H-5 | H-4, H-6 | |
| H-6 | H-5, H-7 | |
| H-7 | H-6 | |
| HSQC | H-4 | C-4 |
| H-5 | C-5 | |
| H-6 | C-6 | |
| H-7 | C-7 | |
| CH₂ | CH₂ | |
| OCH₃ | OCH₃ | |
| HMBC | H-4 | C-3a, C-5, C-6 |
| H-7 | C-3a, C-5, C-7a | |
| CH₂ | C-3, C-3a, C=O | |
| OCH₃ | C=O | |
| 1-NH | C-3, C-3a, C-7a |
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques can provide complementary or alternative information.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational analysis. | Provides a complete and unambiguous 3D structure in solution. | Requires a relatively large amount of pure sample and can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.[1][2] | High sensitivity, requires very small sample amounts, and can be coupled with chromatography for mixture analysis.[1][3] | Does not provide definitive information on atomic connectivity or stereochemistry. Isomers are often indistinguishable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O).[4][5] | Fast, non-destructive, and requires minimal sample preparation.[5] | Provides limited information on the overall molecular skeleton and cannot distinguish between isomers with the same functional groups. |
| UV-Vis Spectroscopy | Information about conjugated π-electron systems.[6][7] | Simple, fast, and can be used for quantitative analysis.[8] | Provides limited structural information, mainly useful for compounds with chromophores.[9] |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[10][11] | Provides the most definitive structural information.[12] | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation.[13] |
Conclusion
For the definitive structural validation of "this compound," 2D NMR spectroscopy stands out as the most comprehensive technique. It provides a complete picture of the atomic connectivity in solution, which is often the most relevant state for biological activity. While other techniques like mass spectrometry and FTIR are invaluable for confirming molecular weight and the presence of functional groups, they do not offer the detailed structural insights provided by 2D NMR. X-ray crystallography, when feasible, offers an unparalleled level of detail in the solid state. However, the versatility and depth of information obtained from a suite of 2D NMR experiments make it the gold standard for the structural elucidation of novel small molecules in the pharmaceutical and chemical industries.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 5. azooptics.com [azooptics.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Shifting from Ester to Amide: A Comparative Look at the Biological Activity of Indazole-3-Acetic Acid Derivatives
A detailed analysis of the biological potential of Methyl 2-(1H-indazol-3-yl)acetate and its amide derivatives reveals a significant shift in cytotoxic activity against various cancer cell lines. While direct comparative studies are limited, a survey of the literature on structurally similar indazole-based compounds indicates that the conversion of the methyl ester to a diverse range of amide functionalities can substantially enhance anti-proliferative effects. This guide synthesizes available data to provide a comparative overview for researchers in drug discovery and development.
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anti-cancer properties.[1][2] The functional group at the 3-position of the indazole ring plays a crucial role in modulating this activity. This guide focuses on the comparison between the simple methyl ester, this compound, and its corresponding amide derivatives.
Comparative Analysis of Anti-Proliferative Activity
For instance, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were synthesized and evaluated as VEGFR-2 inhibitors, demonstrating potent anti-proliferative activity against gastric cancer cells.[3] Another study on 1H-indazole-3-amine derivatives also highlighted significant anti-tumor activity against various cancer cell lines, with one compound showing a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line.[4]
The following table summarizes the anti-proliferative activity of representative indazole amide derivatives from the literature, showcasing the potency achieved by modifying the amide functionality. It is important to note that these are not direct derivatives of this compound but represent the broader class of indazole amides.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| A549 (Lung) | >40 | [4] | ||
| PC-3 (Prostate) | >40 | [4] | ||
| Hep-G2 (Hepatoma) | >40 | [4] | ||
| Compound W13 | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative | HGC-27 (Gastric) | 0.36 ± 0.11 | [3] |
| GES-1 (Normal Gastric) | 187.46 ± 10.13 | [3] | ||
| Compound 2f | Indazole derivative | 4T1 (Breast) | 0.23 - 1.15 (range across several cell lines) | [2][5] |
Experimental Protocols
The evaluation of the anti-proliferative activity of these compounds typically involves a series of standardized in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.625 to 10 µM) and incubated for a specified period, typically 48 hours.[6]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized with a solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to determine if the compounds induce programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Indazole derivatives often exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For example, some compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][5]
Caption: Proposed apoptotic pathway induced by indazole amide derivatives.
Experimental and Synthetic Workflow
The general workflow for the synthesis and biological evaluation of these indazole derivatives follows a standard medicinal chemistry approach.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The available evidence strongly suggests that the amide derivatives of indazole-3-acetic acid and related structures possess significantly enhanced anti-cancer activity compared to the parent methyl ester. The ability to readily diversify the amide functionality allows for the fine-tuning of physicochemical and pharmacological properties, leading to the identification of potent and selective anti-proliferative agents. Further direct comparative studies are warranted to precisely quantify the activity gap between this compound and its amide counterparts and to fully elucidate the structure-activity relationships governing their cytotoxic effects.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
Comparative Guide to Analytical Methods for the Quantification of Methyl 2-(1H-indazol-3-yl)acetate
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Methyl 2-(1H-indazol-3-yl)acetate, a compound of interest for researchers, scientists, and drug development professionals. The primary focus is on a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, with comparisons to alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a small molecule containing an indazole core, a structure found in various biologically active compounds. Accurate quantification of this and related molecules is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While a specific validated method for this compound is not widely published, methods for structurally similar indazole derivatives can be effectively adapted.[1][2] This guide presents a proposed LC-MS/MS method alongside established alternative techniques, providing detailed protocols and performance comparisons to aid researchers in selecting the most appropriate approach for their needs.
Methodology Comparison
The selection of an analytical technique is a critical decision in the drug development process. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the quantification of small molecules like this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Separation by liquid chromatography followed by detection based on UV absorbance.[3] | Separation of volatile compounds by gas chromatography followed by mass analysis.[4][5] |
| Selectivity | Very High (based on mass-to-charge ratio of precursor and product ions). | Moderate to High (dependent on chromatographic separation and chromophore). | High (based on retention time and mass fragmentation pattern). |
| Sensitivity | Very High (ng/L to µg/L levels).[6] | Low to Moderate (µg/mL to ng/mL levels).[7][8] | High (ng/mL to pg/mL levels). |
| Linearity Range | Wide (typically 3-4 orders of magnitude). | Moderate (typically 2-3 orders of magnitude). | Wide (typically 3-4 orders of magnitude).[4][9] |
| Precision (RSD%) | < 15%[6] | < 5%[7] | < 10%[4][9] |
| Accuracy/Recovery | 85-115%[6] | 90-110%[4][7] | 90-110%[4][9] |
| Sample Throughput | High | Moderate | Moderate |
| Matrix Effects | Potential for ion suppression or enhancement.[10] | Less susceptible than MS, but matrix components can co-elute. | Can be affected by non-volatile matrix components. |
| Derivatization | Generally not required. | Not required. | May be required for non-volatile analytes.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are proposed protocols for sample preparation and analysis using LC-MS/MS, HPLC-UV, and GC-MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for preparing biological samples, such as plasma, for analysis.[11]
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Method (Proposed)
This method is designed for high sensitivity and selectivity, making it ideal for bioanalytical applications.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of a standard solution.
-
Internal Standard: To be determined based on the chosen IS.
-
HPLC-UV Method (Alternative)
This method offers a cost-effective alternative to LC-MS/MS, suitable for applications where lower sensitivity is acceptable.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely around 280 nm based on the indazole chromophore).
-
Column Temperature: 30 °C
GC-MS Method (Alternative)
GC-MS can be a powerful tool, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.
Gas Chromatography Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
Visualizations
To further clarify the experimental processes and logical comparisons, the following diagrams are provided.
Caption: Workflow for the LC-MS/MS quantification of this compound.
Caption: Comparison of key attributes for different analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tecan.com [tecan.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2-(1H-indazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of "Methyl 2-(1H-indazol-3-yl)acetate," a key structural motif in medicinal chemistry, can be approached through various synthetic strategies. While a direct, single-step catalytic synthesis from simple precursors is not extensively documented, a highly efficient and modular approach involves the synthesis of the precursor, (1H-indazol-3-yl)acetic acid, followed by a catalytic esterification. This guide provides a comparative overview of these methodologies, supported by experimental data and protocols.
Comparison of Synthetic Strategies
The synthesis of this compound can be effectively achieved through a two-step process:
-
Synthesis of (1H-Indazol-3-yl)acetic Acid: A robust method for this step is the base-mediated N-N bond-forming cyclization of β-amino-α-(o-nitrophenyl)propanoic acids. This approach is notable for being transition-metal-free.
-
Esterification to this compound: The final product is obtained through a straightforward acid-catalyzed esterification of the corresponding carboxylic acid.
An alternative conceptual approach involves the catalytic formation of the indazole ring using transition metals like rhodium, followed by functionalization at the 3-position. While powerful for creating the core indazole structure, these methods do not directly yield the acetic acid side chain and would require additional synthetic steps.
Below is a summary of the key quantitative data for the two primary steps.
Data Presentation: Synthesis of (1H-Indazol-3-yl)acetic Acid and its Methyl Ester
Table 1: Synthesis of (1H-Indazol-3-yl)acetic Acid via Base-Mediated Cyclization
| Starting Material | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | NaOH | Ethanolamine | 150 (Microwave) | 30 | 90 | [1][2] |
| 3-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid | NaOH | Ethanolamine | 150 (Microwave) | 30 | 85 | [1][2] |
| 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid | NaOH | Ethanolamine | 150 (Microwave) | 30 | 88 | [1][2] |
Table 2: Catalytic Esterification of 1H-Indazole-3-carboxylic Acid
| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1H-Indazole-3-carboxylic acid | Sulfuric Acid (cat.) | Methanol | Reflux | 2 | High | [3] |
Note: The reference indicates a high yield for the esterification without specifying a precise percentage.
Experimental Protocols
Protocol 1: Synthesis of (1H-Indazol-3-yl)acetic Acid[1][2]
This protocol describes the synthesis of the carboxylic acid precursor via a base-mediated cyclization.
Materials:
-
3-Amino-3-(2-nitrophenyl)propanoic acid
-
Sodium Hydroxide (NaOH)
-
Ethanolamine
-
Microwave synthesis reactor
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial (2–5 mL), add 3-amino-3-(2-nitrophenyl)propanoic acid (50 mg, 0.23 mmol).
-
Add ethanolamine (2 mL) and a solution of NaOH (1 M in water, 0.5 mL).
-
Seal the vial with a Teflon-coated septum.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 150°C with a fixed hold time.
-
After cooling, add ethyl acetate (20 mL) and 1 M HCl (10 mL).
-
Separate the organic phase and extract the aqueous phase twice more with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, dry with MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to afford the desired (1H-indazol-3-yl)acetic acid.
Protocol 2: Synthesis of this compound[3]
This protocol outlines the acid-catalyzed esterification of the carboxylic acid precursor.
Materials:
-
(1H-Indazol-3-yl)acetic acid (or 1H-Indazole-3-carboxylic acid as per the reference for a similar esterification)
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1H-Indazol-3-yl)acetic acid in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution at room temperature.
-
Heat the resulting solution to reflux and stir for 2 hours.
-
Cool the reaction mixture to room temperature and evaporate the methanol under vacuum.
-
Treat the residue with ice water.
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain this compound.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Logical Relationship: Alternative Catalytic Approaches
While the above protocol is effective, it is valuable to consider alternative catalytic strategies for the formation of the indazole core, which could then be further elaborated to the target molecule. Rhodium-catalyzed C-H activation is a prominent method for synthesizing substituted indazoles.
References
A Comparative Guide to the Purity Analysis of Methyl 2-(1H-indazol-3-yl)acetate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Methyl 2-(1H-indazol-3-yl)acetate, a key intermediate in pharmaceutical synthesis. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed methodologies to ensure the integrity and quality of this critical compound.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically through N-alkylation of an indazole precursor, can lead to the formation of several impurities.
The most significant process-related impurity is the regioisomeric N-2 alkylated product, Methyl 2-(2H-indazol-3-yl)acetate . The ratio of the desired N-1 isomer to the undesired N-2 isomer is highly dependent on the reaction conditions, such as the base and solvent used.[1][2][3][4][5] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.[6][7]
Given the importance of controlling these impurities, a robust and reliable analytical method for purity determination is essential.
Comparison of Analytical Techniques for Purity Analysis
While HPLC is the most common method for purity analysis, other techniques can provide complementary and orthogonal information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified reference material. |
| Primary Application | Quantification of the main component and known impurities. | Identification of known and unknown impurities, including those with no UV chromophore. | Absolute purity determination without the need for a specific reference standard of the analyte.[8][9][10] |
| Advantages | Robust, precise, and widely available. | High specificity and sensitivity, provides molecular weight information for impurity identification.[1][2][3] | Primary analytical method, highly accurate and precise, requires no chromatography. |
| Limitations | Requires reference standards for impurity identification and quantification. May not detect impurities that do not have a UV chromophore. | Quantification can be less precise than HPLC with UV detection. Ionization efficiency can vary between compounds. | Lower sensitivity than HPLC, requires a relatively pure sample for accurate results, and a more expensive instrument. |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and its primary regioisomeric impurity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative amounts of the N-1 and N-2 isomers can be quantified based on their respective peak areas.
LC-MS Method for Impurity Identification
This method is designed to identify potential impurities, including the N-2 regioisomer and other byproducts.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Mass Range | 100-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Data Analysis: The mass-to-charge ratio (m/z) of each peak is used to determine the molecular weight of the corresponding compound. This information, combined with the fragmentation pattern (if MS/MS is performed), allows for the structural elucidation of impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR data processing software
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
NMR Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a 90° pulse.
Data Analysis: The purity of the sample is calculated using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Potential modulation of the Wnt signaling pathway by indazole derivatives.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
In Vitro Metabolic Stability of Methyl 2-(1H-indazol-3-yl)acetate: A Comparative Guide
This guide provides a comparative analysis of the in vitro metabolic stability of Methyl 2-(1H-indazol-3-yl)acetate against other relevant compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the compound's metabolic profile. The guide details experimental protocols for assessing metabolic stability and presents data in a clear, comparative format.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound in comparison to other indole and indazole derivatives. The data is presented as half-life (t½) and intrinsic clearance (CLint), key parameters in predicting a compound's metabolic fate.
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | Data Not Available | Data Not Available |
| Ko143 | Human Liver Microsomes | Low (23% remaining after 1h)[1] | High |
| Benzoyl Indole Derivative 2 | Human Liver Microsomes | 56% remaining after 1h[1] | Moderate |
| Benzoyl Indole Derivative 8 | Human Liver Microsomes | 78% remaining after 1h[1] | Low |
| Cumyl-5F-P7AICA | Pooled Human Liver Microsomes | Parent compound detectable[2] | Moderate |
Note: Specific quantitative data for "this compound" is not publicly available and would require experimental determination. The table illustrates how such data would be presented for comparison.
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes or hepatocytes.[3][4][5][6] These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active preparations.[3][7]
Liver Microsomal Stability Assay
This assay is a common early-stage assessment of metabolic stability, primarily evaluating metabolism by cytochrome P450 (CYP) enzymes, which are key phase I drug-metabolizing enzymes.[3][5]
Objective: To determine the in vitro intrinsic clearance of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound)
-
NADPH regenerating system (cofactor for CYP enzymes)[8]
-
Phosphate buffer (pH 7.4)[9]
-
Control compounds (e.g., Testosterone, Verapamil)[3]
-
Acetonitrile (for reaction termination)[4]
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis[4]
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Initiation: The test compound (e.g., 1 µM) is added to the microsomal suspension. The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]
-
Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both phase I and phase II metabolizing enzymes and cofactors, offering a more comprehensive assessment of metabolic stability.[4][10]
Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Control compounds (e.g., Umbelliferone, Verapamil)[4]
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
-
Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in the incubation medium to a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Termination: The reaction is stopped by adding cold acetonitrile to each aliquot.
-
Sample Processing: Samples are centrifuged, and the supernatant is collected.
-
Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assays.
Signaling Pathways in Drug Metabolism
The metabolism of xenobiotics, including drugs like this compound, primarily occurs in the liver and involves a series of enzymatic reactions. These are broadly categorized into Phase I and Phase II metabolism.
Caption: Major pathways of drug metabolism in the liver.
Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent molecule.[5] This often results in a more polar metabolite. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion.[4] The susceptibility of this compound to these enzymatic processes will determine its metabolic stability and ultimately its pharmacokinetic profile.
References
- 1. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. bioivt.com [bioivt.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Docking Studies of Indazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of indazole derivatives, with a focus on structures similar to "Methyl 2-(1H-indazol-3-yl)acetate," against key protein targets. The guide includes supporting data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
While specific docking studies on "this compound" are not extensively available in publicly accessible literature, the broader class of indazole derivatives has been a subject of significant interest in computational drug design. This guide leverages available data on closely related indazole compounds and compares their predicted binding affinities with alternative, non-indazole-based inhibitors against several therapeutically relevant protein targets: Indoleamine 2,3-dioxygenase 1 (IDO1), c-Jun N-terminal kinase 3 (JNK3), and Epidermal Growth Factor Receptor (EGFR).
Comparative Docking Performance
The following tables summarize the binding affinities and inhibitory concentrations of various indazole derivatives and alternative compounds against IDO1, JNK3, and EGFR. Lower binding energy values (in kcal/mol) and lower IC50 values indicate potentially stronger binding and greater inhibitory potency, respectively.
Table 1: Comparison of IDO1 Inhibitors
| Compound Class | Specific Compound Example | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference |
| Indazole Derivative | N'-hydroxyindazolecarboximidamide | IDO1 | Not Reported | Moderate Inhibition | [1] |
| Indazole Derivative | 6-substituted aminoindazole derivative | IDO1 | Not Reported | 0.4 µM | [2] |
| Alternative: Imidazothiazole | Imidazothiazole derivative | IDO1 | Not Reported | 0.2 µM | [3] |
| Alternative: Benzimidazole | Benzimidazole derivative | IDO1 | Not Reported | Low micromolar | [4] |
Table 2: Comparison of JNK3 Inhibitors
| Compound Class | Specific Compound Example | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference |
| Indazole Derivative | N-aromatic substituted indazole | JNK3 | Not Reported | 1 nM | [5] |
| Indazole Derivative | Novel Indazole Chemotype (25c) | JNK3 | Not Reported | 85.21 nM | [6][7] |
| Alternative: Aminopyrazole | Aminopyrazole derivative | JNK3 | Not Reported | < 30 nM | [8] |
| Alternative: Thiophene-pyrazoleuronium | Thiophene-pyrazoleuronium derivative | JNK3 | Not Reported | Not Reported | [9] |
Table 3: Comparison of EGFR Inhibitors
| Compound Class | Specific Compound Example | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference |
| Indazole Derivative | Indazole-based covalent inhibitor | EGFR (L858R/T790M) | Not Reported | Potent Inhibition | [10] |
| Alternative: Quinazoline-based thiazole | Quinazoline-based thiazole derivative (4f) | EGFR (wild-type) | Not Reported | 2.17 nM | [11] |
| Alternative: 5-Chloro-Indole Derivative | 5-chloro-3-ethyl-2-methyl-1H-indole | EGFR | Favorable Docking Score | Not Reported | [12] |
| Alternative: Pyrazolinyl-Indole | Pyrazolinyl-indole derivative (HD05) | EGFR | Not Reported | Significant Activity | [13] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited docking studies. Specific parameters may vary between individual studies.
Molecular Docking of IDO1 Inhibitors
A common protocol for docking studies with IDO1 inhibitors involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of human IDO1 is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site is defined based on the co-crystallized ligand or known binding pocket residues.
-
Ligand Preparation: The 2D structures of the indazole derivatives and other inhibitors are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field to obtain a stable conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[14][15] The prepared ligands are docked into the active site of the prepared IDO1 protein. The docking algorithm explores various possible binding poses of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions with the key amino acid residues in the active site. Interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron are crucial for potent IDO1 inhibition.[1][16]
Molecular Docking of JNK3 Inhibitors
The workflow for docking potential inhibitors against JNK3 typically includes:
-
Receptor and Ligand Preparation: The crystal structure of JNK3 is retrieved from the PDB. The protein is prepared by removing water and other non-essential molecules, adding hydrogens, and assigning charges. The ligands, including indazole derivatives and their alternatives, are prepared by generating 3D conformers and assigning appropriate atom types and charges.
-
Grid Generation: A docking grid is generated around the ATP-binding site of JNK3, which is the primary target for competitive inhibitors.
-
Docking and Scoring: Docking simulations are carried out using programs like Glide or AutoDock. The software places the ligands in the defined grid and evaluates the binding poses using a scoring function to predict the binding affinity.
-
Pose Analysis: The predicted binding poses are analyzed to understand the key interactions between the inhibitor and the JNK3 active site residues. For JNK3, interactions with the hinge region are particularly important for potent inhibition.[5]
Molecular Docking of EGFR Inhibitors
A representative protocol for docking studies targeting the EGFR kinase domain is as follows:
-
Preparation of EGFR Structure: The X-ray crystal structure of the EGFR kinase domain is obtained from the PDB. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and optimizing the hydrogen bond network.
-
Ligand Preparation: The 3D structures of the indazole-based and other potential inhibitors are generated and their energies are minimized.
-
Molecular Docking: Docking is performed using software like AutoDock, Glide, or LeadIT.[12][17][18] The ligands are docked into the ATP-binding pocket of the EGFR kinase domain.
-
Binding Mode Analysis: The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds with the hinge region residues and hydrophobic interactions within the active site, which are critical for EGFR inhibition.[10][19]
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a simplified signaling pathway that can be targeted by the inhibitors discussed.
Caption: A generalized workflow for a molecular docking study.
Caption: A simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime | Semantic Scholar [semanticscholar.org]
- 19. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies raised against "Methyl 2-(1H-indazol-3-yl)acetate" derivatives
A Comparative Analysis of Monoclonal Antibody Cross-Reactivity Against Indazole Derivatives
This guide provides a comparative analysis of the cross-reactivity of two novel monoclonal antibodies, 2E4 and AE6, against a range of indazole-type synthetic cannabinoids. While specific antibodies for "Methyl 2-(1H-indazol-3-yl)acetate" are not publicly documented, this analysis offers valuable insights into antibody specificity towards the broader class of indazole derivatives, a critical consideration for researchers in drug development and diagnostics. The data presented is derived from a recent study establishing a broad-specificity immunoassay for these compounds.
Cross-Reactivity Data
The cross-reactivity of monoclonal antibodies 2E4 and AE6 was evaluated against a panel of indazole-type synthetic cannabinoids. The 50% inhibitory concentration (IC50) was determined for each compound, and the cross-reactivity was calculated relative to ADB-BUTINACA, which showed the highest affinity.
Calculation of Cross-Reactivity (%CR): %CR = (IC50 of ADB-BUTINACA / IC50 of Test Compound) x 100
| Compound | Class | mAb 2E4 IC50 (ng/mL) | mAb 2E4 %CR | mAb AE6 IC50 (ng/mL) | mAb AE6 %CR |
| ADB-BUTINACA | Indazole | 0.14 | 100.00 | 0.33 | 100.00 |
| 5F-MDMB-PINACA | Indazole | 0.17 | 82.35 | 0.45 | 73.33 |
| 5F-ADB | Indazole | 0.21 | 66.67 | 0.52 | 63.46 |
| MDMB-4en-PINACA | Indazole | 0.25 | 56.00 | 0.61 | 54.10 |
| ADB-4en-PINACA | Indazole | 0.33 | 42.42 | 0.78 | 42.31 |
| 5F-AMB | Indazole | 0.41 | 34.15 | 0.95 | 34.74 |
| AMB-FUBINACA | Indazole | 0.52 | 26.92 | 1.12 | 29.46 |
| MDMB-FUBINACA | Indazole | 0.68 | 20.59 | 1.45 | 22.76 |
| ADB-FUBINACA | Indazole | 0.85 | 16.47 | 1.88 | 17.55 |
| AB-FUBINACA | Indazole | 1.24 | 11.29 | 2.56 | 12.89 |
| AB-PINACA | Indazole | 2.11 | 6.64 | 4.32 | 7.64 |
| JWH-018 Indazole Analog | Indazole | 5.43 | 2.58 | 10.87 | 3.04 |
| AM-2201 Indazole Analog | Indazole | 8.76 | 1.60 | 17.54 | 1.88 |
| THJ-2201 | Indazole | 15.21 | 0.92 | 29.88 | 1.10 |
| FUB-AMB (Metabolite) | Indazole | 22.45 | 0.62 | 45.12 | 0.73 |
| 5F-ADB (Metabolite) | Indazole | 35.89 | 0.39 | 68.43 | 0.48 |
| ADB-BUTINACA (Metabolite) | Indazole | 51.23 | 0.27 | 85.28 | 0.39 |
Data is synthesized from a study on broad-specificity monoclonal antibodies for synthetic cannabinoids.[1][2]
Experimental Methodologies
The cross-reactivity data was generated using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).
Indirect Competitive ELISA (ic-ELISA) Protocol
-
Coating: 96-well microplates were coated with a coating antigen (hapten-BSA conjugate) at a concentration of 0.25 µg/mL in a coating buffer (0.05 M carbonate buffer, pH 9.6). The plates were incubated overnight at 4°C.
-
Washing: The plates were washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: To block non-specific binding sites, 200 µL of a blocking buffer (1% bovine serum albumin in PBST) was added to each well. The plates were then incubated for 2 hours at 37°C.
-
Washing: The plates were washed three times with the washing buffer.
-
Competitive Reaction: 50 µL of the standard compound or test sample was added to each well, followed by 50 µL of the monoclonal antibody (2E4 or AE6) diluted in PBST. The plate was incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with the washing buffer.
-
Secondary Antibody Incubation: 100 µL of Goat Anti-Mouse IgG-HRP (horseradish peroxidase) conjugate, diluted 1:5000 in PBST, was added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times with the washing buffer.
-
Substrate Reaction: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15 minutes at 37°C.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from a four-parameter logistic curve.
Visualizations
Experimental Workflow and Potential Signaling Pathway
To better illustrate the processes and potential biological context of indazole derivatives, the following diagrams are provided.
The information regarding the potential signaling pathways of indazole derivatives is based on findings from studies on their anti-inflammatory and anti-cancer properties.[3][4][5][6] These diagrams provide a conceptual framework for the mechanisms of action that may be relevant to this class of compounds.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 2-(1H-indazol-3-yl)acetate: A Guide for Laboratory Professionals
For the safe and compliant disposal of Methyl 2-(1H-indazol-3-yl)acetate, it is imperative to treat the substance as a hazardous chemical waste, adhering to stringent safety protocols and local environmental regulations. This guide provides a comprehensive framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the hazard profiles of structurally similar compounds. These related substances consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a cautious approach is warranted.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate the risks of accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[1][2][4][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust, fumes, or vapors that may cause respiratory irritation.[1][2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1][6] Do not discharge down the drain or mix with general waste.[1][7]
-
Containment:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard warnings, such as "Irritant" and "Handle with Care".
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information for the compound.
-
Always follow the specific disposal procedures mandated by your institution's Environmental Health and Safety (EHS) department and local regulations.[3][5]
-
Hazard Profile of Structurally Related Compounds
The following table summarizes the key hazards identified in the Safety Data Sheets of compounds structurally related to this compound. This data underscores the importance of the recommended safety precautions.
| Compound | CAS Number | Key Hazards Identified |
| Methyl 2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate | Not Available | Skin irritation, serious eye irritation, may cause respiratory irritation.[1] |
| Methyl 2-(1H-indazol-4-yl)acetate | Not Available | Skin irritation, serious eye irritation, may cause respiratory irritation.[2] |
| 2-Methyl-2H-indazole-3-carbaldehyde | 34252-54-5 | Causes serious eye irritation, may cause respiratory irritation.[6] |
| Methyl 1-methyl-1H-indazole-4-carboxylate | 1071428-42-6 | Harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled.[4] |
| Methyl Acetate (general) | 79-20-9 | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.[5][7][8][9] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-(1H-indazol-3-yl)acetate
Essential Safety and Handling Guide for Methyl 2-(1H-indazol-3-yl)acetate
This compound and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory for handling this compound to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Double gloving is advised for enhanced protection.[3][4] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[5] Ensure the coat has a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[5] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before commencing work, verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weighing papers, disposable labware) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
